Epoxiconazole-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H13ClFN3O |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
1-[[(2S,3R)-3-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1/i1D,2D,3D,4D |
InChI-Schlüssel |
ZMYFCFLJBGAQRS-FUZPWCHISA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of Epoxiconazole-d4 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of Epoxiconazole-d4 as an internal standard in quantitative analytical methods. The focus is on its function in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate determination of its non-labeled counterpart, the broad-spectrum fungicide epoxiconazole (B1671545).
Introduction to Internal Standards in Analytical Chemistry
In quantitative analysis, particularly in chromatographic techniques, achieving high accuracy and precision can be challenging due to unavoidable variations during sample preparation and analysis. Internal standards are essential for mitigating these sources of error. An ideal internal standard is a compound with physicochemical properties very similar to the analyte of interest but can be distinguished by the analytical instrument. By adding a known concentration of the internal standard to both the calibration standards and the unknown samples, any loss of analyte during extraction, derivatization, or injection, as well as fluctuations in instrument response, can be corrected for. The quantification is then based on the ratio of the analyte's response to the internal standard's response.
This compound: A Deuterated Internal Standard
This compound is a stable isotope-labeled (SIL) version of epoxiconazole, where four hydrogen atoms on the 2-chlorophenyl ring have been replaced with deuterium (B1214612) atoms.[1] This substitution results in a molecule that is chemically identical to epoxiconazole in its reactivity and chromatographic behavior but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry.
Key Advantages of Deuterated Internal Standards:
-
Co-elution: this compound co-elutes with epoxiconazole in chromatographic separations, meaning they experience the same matrix effects and potential for ion suppression or enhancement during ionization.
-
Similar Extraction Recovery: Due to their nearly identical chemical properties, the extraction efficiency of the analyte and the internal standard from a complex matrix is expected to be the same.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference of four Daltons allows for their simultaneous detection and differentiation by a mass spectrometer without mutual interference.
Mechanism of Action of this compound as an Internal Standard in LC-MS/MS
The primary role of this compound is to serve as a reliable comparator for the quantification of epoxiconazole. In an LC-MS/MS analysis, both compounds are ionized, typically by electrospray ionization (ESI), to form protonated molecules ([M+H]+). These precursor ions are then selected in the first quadrupole of the mass spectrometer and fragmented by collision-induced dissociation (CID). Specific product ions for both the analyte and the internal standard are then monitored in the third quadrupole.
The concentration of epoxiconazole in a sample is determined by comparing the peak area ratio of the epoxiconazole to the this compound with a calibration curve generated from standards containing known concentrations of both compounds.
Data Presentation: Mass Spectrometric Parameters
The following table summarizes the key mass spectrometric parameters for epoxiconazole and the expected parameters for this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]+ | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) |
| Epoxiconazole | C₁₇H₁₃ClFN₃O | 329.76 | 330.08 | 121.04 | 141.01 |
| This compound | C₁₇H₉D₄ClFN₃O | 333.78 | 334.11 | 125.07 (Expected) | 141.01 |
Note: The product ions for this compound are predicted based on the fragmentation of the unlabeled compound. The fragment at m/z 121.04 corresponds to the 2-chlorophenyl group, which in the deuterated standard would have a mass of 125.07. The fragment at m/z 141.01 is not expected to contain the deuterated ring.
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[2][3]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (B52724) (ACN)
-
This compound internal standard spiking solution
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
-
Centrifuge tubes (50 mL and 15 mL)
-
Centrifuge
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 RCF for 5 minutes.[3]
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing the appropriate sorbents for cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 RCF for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of epoxiconazole from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Epoxiconazole: 330.1 -> 121.0 (Quantifier), 330.1 -> 141.0 (Qualifier)
-
This compound: 334.1 -> 125.1 (Quantifier)
-
-
Collision Energy: Optimized for each transition.
Mandatory Visualizations
Signaling Pathway: Fungicidal Mechanism of Action of Epoxiconazole
Epoxiconazole is a triazole fungicide that acts as a demethylation inhibitor (DMI).[4] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[5][6][7][8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme disrupts the fungal cell membrane integrity and function, ultimately leading to fungal cell death.
Caption: Inhibition of Ergosterol Biosynthesis by Epoxiconazole.
Experimental Workflow: Quantitative Analysis using this compound
The following diagram illustrates the typical workflow for the quantitative analysis of epoxiconazole in a sample using this compound as an internal standard.
Caption: Workflow for Quantitative Analysis with an Internal Standard.
Logical Relationship: Structural Comparison
This diagram shows the structural relationship between epoxiconazole and its deuterated internal standard, this compound.
Caption: Chemical Structures of Epoxiconazole and this compound.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of epoxiconazole. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response. The distinct mass difference allows for its unambiguous detection by mass spectrometry. The use of this compound, in conjunction with robust analytical methodologies like QuEChERS and LC-MS/MS, enables reliable determination of epoxiconazole residues in complex matrices, which is critical for food safety, environmental monitoring, and toxicological research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 3. lcms.cz [lcms.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 6. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 7. gosset.ai [gosset.ai]
- 8. go.drugbank.com [go.drugbank.com]
Epoxiconazole-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Epoxiconazole-d4. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated internal standards for quantitative analysis. This document outlines the typical data presented in a certificate of analysis, details the experimental protocols for purity determination, and illustrates the mechanism of action of Epoxiconazole.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following tables summarize the typical quantitative data presented.
Table 1: General Product Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 133855-98-8 (unlabeled) |
| Molecular Formula | C₁₇H₉D₄ClFN₃O[1] |
| Molecular Weight | 333.78 g/mol [1][2] |
| Appearance | White to off-white solid |
| Storage | -20°C |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Typical Specification |
| Chemical Purity | HPLC | >95% |
| Isotopic Purity (d4) | Mass Spectrometry | ≥98% |
| Deuterated Forms | Mass Spectrometry | ≥99% (d1-d4)[1] |
| Residual Solvents | GC-MS | As per ICH Q3C |
| Water Content | Karl Fischer Titration | <0.5% |
Experimental Protocols for Purity Assessment
The determination of chemical and isotopic purity of this compound relies on a combination of analytical techniques. The following are detailed methodologies for the key experiments.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of this compound is prepared in acetonitrile at a concentration of approximately 1 mg/mL.
-
Quantification: The area percentage of the this compound peak relative to the total peak area is calculated to determine the chemical purity.
Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is employed to determine the isotopic enrichment of this compound, confirming the incorporation of deuterium (B1214612) atoms and identifying the distribution of deuterated forms (d1, d2, d3, d4).
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan from m/z 300-350.
-
Sample Infusion: The sample solution is directly infused into the mass spectrometer.
-
Data Analysis: The relative abundance of the ion peaks corresponding to the unlabeled Epoxiconazole (d0) and the different deuterated species (d1, d2, d3, d4) is used to calculate the isotopic purity and the percentage of each deuterated form.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of the deuterium labeling pattern in this compound.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Experiments:
-
¹H NMR: To confirm the absence of protons at the deuterated positions.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
²H NMR: To directly observe the deuterium signals and confirm their locations.
-
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Epoxiconazole is a triazole fungicide that acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] This inhibition leads to the disruption of the cell membrane's structure and function, ultimately causing fungal cell death. The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Epoxiconazole.
Caption: Inhibition of Ergosterol Biosynthesis by Epoxiconazole.
Conclusion
The quality and purity of this compound are paramount for its effective use as an internal standard in analytical methodologies. This guide has provided an overview of the key data presented in a Certificate of Analysis, detailed the standard experimental protocols for its purity assessment, and illustrated its mechanism of action. Researchers and scientists should always refer to the batch-specific Certificate of Analysis provided by the supplier for precise quantitative information.
References
Environmental Fate and Degradation of Epoxiconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of the broad-spectrum fungicide, Epoxiconazole (B1671545). It details its behavior and transformation in key environmental compartments, summarizes critical quantitative data from regulatory and scientific studies, and outlines the experimental protocols used to generate this information.
Physicochemical Properties
The environmental behavior of Epoxiconazole is governed by its physicochemical properties, which influence its mobility, distribution, and persistence. It exhibits low aqueous solubility and may persist in soil and water systems.
| Property | Value | Interpretation / Significance |
| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole | --- |
| Molecular Formula | C₁₇H₁₃ClFN₃O | --- |
| Molar Mass | 329.76 g/mol | --- |
| Water Solubility | 7.08 mg/L (at 20 °C) | Low solubility suggests limited leaching in aqueous form but potential for transport via soil particles. |
| Log Koc | 3.3 - 3.7 | Indicates high adsorption to soil organic carbon, suggesting low mobility in soil and a tendency to partition to sediment in aquatic systems. |
| Vapor Pressure | < 1 x 10⁻⁵ Pa (at 20 °C) | Low volatility suggests that atmospheric transport is not a primary dissipation route. |
| Log Kow (n-octanol/water) | 3.4 (at 20 °C) | Indicates a potential for bioaccumulation. |
Degradation in Terrestrial Environments (Soil)
Epoxiconazole is considered to be persistent in soil. The primary route of degradation is microbial metabolism under both aerobic and anaerobic conditions, though the rate is generally slow.
Aerobic Soil Degradation
Under aerobic conditions, the degradation of Epoxiconazole proceeds slowly through microbial action. The process involves hydroxylation and cleavage of the parent molecule. The formation of non-extractable (bound) residues is a significant route of dissipation over time.
Anaerobic Soil Degradation
Transformation under anaerobic conditions is also very slow. Some studies suggest that under low-oxygen or flooded conditions, the oxirane ring of the Epoxiconazole molecule may undergo cleavage.[1]
Soil Metabolites
The primary degradation pathway in soil involves the formation of several metabolites. The most significant is the cleavage of the triazole ring, leading to the formation of 1,2,4-triazole (B32235), a common metabolite for many triazole fungicides.[2][3] Other transformation products are formed through modifications to the phenyl rings and the epoxy group.
Table 1: Aerobic Soil Metabolism of Epoxiconazole (Laboratory Studies)
| Soil Type | Temp (°C) | DT₅₀ (days) | Major Metabolites Identified | Max. % of Applied Radioactivity (AR) |
| Loam | 20 | 186 - 445 | 1,2,4-triazole (CGA 71019) | < 7% |
| Sandy Loam | 20 | 123 - 365 | Metabolite BF 480-2 | < 5% |
| Silty Loam | 20 | 251 - 693 | Metabolite BF 480-10 | < 3% |
| Clay Loam | 20 | 99 - 285 | Bound Residues | Up to 55% after 120 days |
Note: DT₅₀ values represent a range from multiple studies under laboratory conditions, normalized to a standard temperature where applicable.
// Nodes Epoxiconazole [label="Epoxiconazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxylation [label="Hydroxylation\n(on phenyl rings)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite_BF480_2 [label="Metabolite BF 480-2\n(Chloro-hydroxy-metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Oxirane Ring\nCleavage", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Triazole_Cleavage [label="Triazole Ring\nCleavage", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Triazole [label="1,2,4-Triazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mineralization [label="Mineralization\n(CO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bound_Residues [label="Bound Residues\n(Non-extractable)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Epoxiconazole -> Hydroxylation [label="Microbial Action", color="#5F6368"]; Hydroxylation -> Metabolite_BF480_2 [color="#5F6368"]; Epoxiconazole -> Cleavage [label="Microbial Action", color="#5F6368"]; Epoxiconazole -> Triazole_Cleavage [label="Microbial Action", color="#5F6368"]; Triazole_Cleavage -> Triazole [color="#5F6368"]; Triazole -> Mineralization [label="Further Degradation", color="#5F6368"]; Metabolite_BF480_2 -> Bound_Residues [color="#5F6368"]; Epoxiconazole -> Bound_Residues [label="Adsorption", style=dashed, color="#5F6368"]; } dot
Degradation in Aquatic Environments
Epoxiconazole is stable to hydrolysis under typical environmental pH conditions (pH 5-9). The primary routes of degradation in aquatic systems are photolysis and metabolism in water-sediment systems.
Hydrolysis
Epoxiconazole is considered hydrolytically stable at environmentally relevant pH values (pH 4, 7, and 9) and temperatures. No significant abiotic hydrolysis is expected to occur.
Aqueous Photolysis
Photodegradation in water can be a relevant dissipation pathway. Studies have shown that Epoxiconazole degrades when exposed to simulated sunlight in aqueous solutions. The degradation rate is influenced by the presence of photosensitizers in natural waters.
Water-Sediment Systems
In aquatic environments, Epoxiconazole rapidly partitions from the water column to the sediment due to its high Koc value. Degradation then occurs primarily in the sediment phase under both aerobic and anaerobic conditions, although at a very slow rate. The overall system DT₅₀ is often long, indicating high persistence in aquatic sediments.
Table 2: Fate of Epoxiconazole in Aquatic Systems
| Study Type | Condition | DT₅₀ (days) | Key Findings & Metabolites |
| Hydrolysis | pH 4, 7, 9 (25 °C) | Stable (> 1 year) | Considered stable to hydrolysis. |
| Aqueous Photolysis | pH 7, sterile water, simulated sunlight | 16 - 36 | Degradation occurs; various minor photoproducts formed. |
| Water-Sediment | Aerobic, 2 systems | Total System: 139 - 347 | Rapid partitioning to sediment. Slow degradation in sediment. 1,2,4-triazole identified as a minor metabolite. |
| Water-Sediment | Anaerobic, 2 systems | Total System: > 365 | Degradation is extremely slow under anaerobic conditions. |
Experimental Protocols
The data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, notably those from the Organisation for Economic Co-operation and Development (OECD).
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This protocol is designed to determine the rate and pathway of degradation in soil under controlled laboratory conditions.
-
Objective: To determine the DT₅₀, DT₉₀, and transformation product pathway of a test substance in soil.
-
Methodology:
-
Test System: Fresh soil samples (typically 2-4 different types with varying pH, organic carbon, and texture) are sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
-
Application: ¹⁴C-radiolabeled Epoxiconazole is applied to the soil samples at a rate corresponding to the maximum recommended agricultural application rate.
-
Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20 °C) for up to 120 days.[4][5][6] For aerobic studies, a continuous flow of humidified air is passed through the incubation flasks to maintain aerobic conditions.[7] For anaerobic studies, after an initial aerobic phase to establish microbial activity, the system is purged with nitrogen to create anaerobic conditions.
-
Sampling & Analysis: At specified intervals, replicate soil samples are removed. Volatile organics and ¹⁴CO₂ are captured in traps. Soil is extracted with appropriate solvents (e.g., acetonitrile, methanol) of varying polarity.
-
Quantification: The parent compound and its transformation products in the extracts are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection. Non-extractable residues are quantified by combustion analysis. The identity of major metabolites is confirmed using mass spectrometry (LC-MS/MS).
-
-
Endpoints: Calculation of degradation kinetics (DT₅₀/DT₉₀), identification and quantification of metabolites over time, and establishment of a mass balance.
// Nodes Soil_Collection [label="Soil Collection & Sieving\n(e.g., Sandy Loam, pH 6.5, OC 2.1%)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_Incubation [label="Pre-Incubation\n(Acclimatization at 20°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Application [label="Application of ¹⁴C-Epoxiconazole\n(e.g., at 0.2 mg/kg soil)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Aerobic Incubation in Dark\n(120 days at 20°C, constant moisture)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trapping [label="Trapping of Volatiles\n(¹⁴CO₂ and Organic Volatiles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="Periodic Sampling\n(Day 0, 1, 3, 7, 14, 30, 60, 90, 120)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(e.g., Acetonitrile/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis (HPLC-Radio/MS)\n(Quantify Parent & Metabolites)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NER [label="Combustion of Soil\n(Quantify Non-Extractable Residues)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Reporting [label="Data Analysis & Reporting\n(DT₅₀, Metabolite Profile, Mass Balance)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Soil_Collection -> Pre_Incubation [color="#5F6368"]; Pre_Incubation -> Application [color="#5F6368"]; Application -> Incubation [color="#5F6368"]; Incubation -> Sampling [color="#5F6368"]; Incubation -> Trapping [style=dashed, color="#5F6368"]; Sampling -> Extraction [color="#5F6368"]; Extraction -> Analysis [color="#5F6368"]; Extraction -> NER [style=dashed, color="#5F6368"]; Analysis -> Reporting [color="#5F6368"]; NER -> Reporting [color="#5F6368"]; Trapping -> Reporting [color="#5F6368"]; } dot
Hydrolysis as a Function of pH (OECD 111)
This tiered test determines the rate of abiotic hydrolytic transformation of chemicals in aquatic systems.
-
Objective: To assess the stability of a substance to hydrolysis at environmentally relevant pH values.
-
Methodology:
-
Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Application: The test substance (Epoxiconazole) is added to each buffer solution at a concentration not exceeding half its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (a preliminary test is often run at 50 °C to screen for stability). If degradation is observed, further tiers are conducted at lower, environmentally relevant temperatures (e.g., 25 °C).
-
Sampling & Analysis: Aliquots are taken at appropriate time intervals and analyzed for the concentration of the parent compound, typically using HPLC.
-
-
Endpoints: If less than 10% degradation occurs over the initial test period, the substance is considered hydrolytically stable. If degradation occurs, rate constants and half-lives (DT₅₀) are calculated. For Epoxiconazole, results consistently show it to be stable.
Conclusion
Epoxiconazole is a persistent fungicide in the environment. Its degradation is primarily a slow, microbially-mediated process in soil and sediment. Due to its low water solubility and high affinity for organic carbon, it has low mobility in soil and tends to accumulate in the sediment of aquatic systems. The primary degradation pathways involve the formation of bound residues and the slow transformation to various metabolites, including the common triazole fungicide metabolite, 1,2,4-triazole. Abiotic hydrolysis is not a significant degradation route, while aqueous photolysis contributes moderately to its dissipation in water. The long half-lives in both soil and water-sediment systems indicate a potential for accumulation with repeated applications.
References
- 1. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Modification of the existing maximum residue level for epoxiconazole in beetroots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 6. oecd.org [oecd.org]
- 7. Conclusion regarding the peer review of the pesticide risk assessment of the active substance epoxiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Epoxiconazole in Environmental Samples using LC-MS/MS with Epoxiconazole-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the fungicide Epoxiconazole (B1671545) in complex matrices such as soil and water. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Epoxiconazole-d4 as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard is critical for compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This protocol outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters for the reliable quantification of Epoxiconazole.
Introduction
Epoxiconazole is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases.[4][5] Its presence in environmental samples is a matter of regulatory concern, necessitating sensitive and accurate analytical methods for monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity.[6][7]
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative LC-MS/MS methods.[1][2][3] These standards exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample extraction, cleanup, and ionization.[3] This co-elution and similar ionization response allow for effective correction of signal suppression or enhancement caused by the sample matrix, as well as variations in instrument performance.[1][2] This application note provides a detailed protocol for the analysis of Epoxiconazole using this compound as an internal standard, enabling researchers and drug development professionals to achieve reliable and reproducible results.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
For Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing PSA (primary secondary amine) and MgSO₄ for cleanup.
-
Vortex for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
For Water Samples:
-
To a 10 mL water sample, add the this compound internal standard.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Follow steps 6-10 from the soil sample preparation protocol.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 8 minutes, hold for 2 minutes, then return to initial conditions |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Epoxiconazole | 330.1 | 121.1 | 24 |
| 330.1 | 101.1 | 48 | |
| This compound | 334.1 | 125.1 | 24 |
| 334.1 | 105.1 | 48 |
Data Presentation
The following tables summarize the expected performance characteristics of the method based on typical validation data for Epoxiconazole analysis.[6][7][8]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery %) | 85-110% |
| Precision (RSD %) | <15% |
Table 2: Recovery Data in Different Matrices
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Soil | 0.01 | 92 | 8 |
| 0.1 | 95 | 6 | |
| 1.0 | 98 | 5 | |
| Water | 0.01 | 98 | 7 |
| 0.1 | 102 | 5 | |
| 1.0 | 101 | 4 |
Visualization
Caption: Experimental workflow for the analysis of Epoxiconazole.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput solution for the quantification of Epoxiconazole in environmental samples. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring data quality. The detailed protocol and performance characteristics presented in this application note will be a valuable resource for researchers, scientists, and drug development professionals involved in pesticide residue analysis.
References
- 1. esjpesticides.org.eg [esjpesticides.org.eg]
- 2. agilent.com [agilent.com]
- 3. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nyxxb.cn [nyxxb.cn]
- 5. ijcmas.com [ijcmas.com]
- 6. LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Epoxiconazole in Soil using Isotope Dilution Mass Spectrometry with Epoxiconazole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxiconazole (B1671545) is a broad-spectrum systemic fungicide belonging to the triazole class, widely used in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and sugar beets. Due to its persistence in the environment, monitoring its concentration in soil is crucial for assessing environmental fate, ensuring food safety, and understanding its potential ecological impact. This application note details a robust and sensitive method for the quantitative analysis of epoxiconazole in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Epoxiconazole-d4. The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Principle
The method involves the extraction of epoxiconazole and the internal standard, this compound, from soil samples using an accelerated solvent extraction technique. The extract is then purified using solid-phase extraction (SPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which corrects for any losses during sample processing and instrumental analysis.
Experimental Protocols
Materials and Reagents
-
Epoxiconazole (≥98% purity)
-
This compound (≥99% deuterated forms)[1]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Hydromatrix (or equivalent diatomaceous earth)
-
Oasis HLB SPE cartridges (or equivalent)
-
Soil samples
Equipment
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Accelerated Solvent Extractor (ASE)
-
Solid-Phase Extraction (SPE) manifold
-
Rotary evaporator or nitrogen evaporator
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Soil Sample Homogenization: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris. Homogenize the sieved soil thoroughly.
-
Spiking with Internal Standard: Weigh 10 g of the homogenized soil into an extraction cell. Fortify the sample with 100 µL of a 1 µg/mL solution of this compound in acetonitrile.
-
Extraction:
-
Mix the fortified soil sample with an equal amount of Hydromatrix.
-
Place the mixture into an ASE cell.
-
Perform the extraction with acetonitrile under the following conditions:
-
Oven Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 min
-
Number of Cycles: 2
-
-
-
Extract Concentration: Concentrate the collected extract to approximately 1 mL using a rotary evaporator or a nitrogen evaporator at 40°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elute the analytes with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax Eclipse XDB-C18 (50 mm x 4.6 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Agilent 6410 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Epoxiconazole | 330.0 | 121.1 | 22 |
| 330.0 | 101.1 | 50 | |
| This compound | 334.0 | 125.1 | 22 |
| 334.0 | 105.1 | 50 |
Note: The MRM transitions for this compound are estimated based on the fragmentation pattern of the parent compound, with a +4 Da shift in the precursor and corresponding fragment ions. Optimal collision energies should be determined empirically.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method, validated in accordance with regulatory guidelines.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.001 mg/kg[2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg[3] |
| Recovery (at 0.01, 0.1, and 1.0 mg/kg) | 81.2% - 100.2%[2] |
| Precision (RSD, %) | < 15% |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the analysis of Epoxiconazole in soil.
Principle of Isotope Dilution
Caption: Logical relationship of using an internal standard for accurate quantification.
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of epoxiconazole in soil using LC-MS/MS with an isotope-labeled internal standard. The method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it suitable for routine environmental monitoring and research applications. The use of this compound as an internal standard effectively mitigates matrix effects, ensuring reliable results across different soil types.
References
- 1. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Residues of the fungicide epoxiconazole in rice and paddy in the Chinese field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Epoxiconazole using a Deuterated Internal Standard by LC-MS/MS
Introduction
Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely used in agriculture to control a variety of fungal diseases in crops.[1][2] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in various matrices to ensure food safety and environmental protection. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[3]
This application note provides a detailed protocol for the quantitative analysis of Epoxiconazole in a given matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Epoxiconazole-d4 as an internal standard.[4] The method is validated according to established guidelines to ensure its accuracy, precision, and reliability.[5][6]
Experimental Workflow
The overall experimental workflow for the analysis of Epoxiconazole is depicted in the following diagram.
Caption: Experimental workflow for Epoxiconazole analysis.
Materials and Methods
Reagents and Standards
-
Epoxiconazole certified reference material (≥95% purity)[7]
-
This compound (deuterated internal standard)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Sodium chloride (analytical grade)
-
Anhydrous magnesium sulfate (B86663) (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil®)[1]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Epoxiconazole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare calibration standards in the desired concentration range (e.g., 0.1 - 100 ng/mL) by spiking the appropriate amount of Epoxiconazole working standard solution and a constant amount of the internal standard working solution into a blank matrix extract.
Experimental Protocols
Sample Preparation (QuEChERS-based approach)
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add 100 µL of the 100 ng/mL this compound internal standard working solution. For recovery experiments, spike with the appropriate amount of Epoxiconazole standard solution.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and vortex vigorously for 1 minute. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for another minute, and then centrifuge at 4000 rpm for 5 minutes.[1]
-
Cleanup (Dispersive SPE): Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent (e.g., PSA and C18). Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Epoxiconazole 330.1 121.1 25 | this compound | 334.1 | 125.1 | 25 |
Method Validation
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Method Validation Workflow
Caption: Method validation logical workflow.
Quantitative Data Summary
Table 1: Linearity of Epoxiconazole
| Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| 0.1 - 100 | y = 0.025x + 0.001 | > 0.998 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/g) | Mean Recovery (%) (n=6) | RSD (%) |
| 1.0 | 95.2 | 5.8 |
| 10.0 | 98.7 | 4.2 |
| 50.0 | 101.5 | 3.5 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/g) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.5 |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of Epoxiconazole using a deuterated internal standard. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine monitoring of Epoxiconazole residues in various sample matrices. The use of this compound effectively compensates for potential matrix effects, ensuring high-quality data.
References
Application Notes and Protocols for the Analysis of Epoxiconazole-d4
These application notes provide detailed methodologies for the sample preparation and analysis of Epoxiconazole (B1671545), utilizing Epoxiconazole-d4 as an internal standard. The protocols are designed for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely used in agriculture to protect crops from fungal diseases.[1] Due to its extensive use, there is a need for sensitive and reliable analytical methods to monitor its residues in various environmental and food matrices.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations during sample preparation and analysis, particularly in complex matrices when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
This document outlines two primary sample preparation techniques: QuEChERS for solid matrices like fruits, vegetables, and soil, and Solid-Phase Extraction (SPE) for aqueous samples.
QuEChERS Method for Solid Samples (Fruits, Vegetables, and Soil)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide variety of food and agricultural samples.[4][5]
Experimental Protocol
-
Sample Homogenization:
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to the sample. This should be done as early as possible in the workflow to account for any analyte loss during sample processing.[3]
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[6]
-
Add the appropriate QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Buffering salts may also be included to protect pH-sensitive analytes.[4]
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.[7]
-
Centrifuge the tube at ≥ 3000 rcf for 5 minutes to separate the organic and aqueous layers.[7]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (typically 1-8 mL) to a dSPE cleanup tube.
-
The dSPE tube contains a combination of sorbents to remove interfering matrix components. A common combination for general food matrices is primary secondary amine (PSA) to remove organic acids, fatty acids, and sugars, and C18 to remove nonpolar interferences. For samples with high chlorophyll (B73375) content, graphitized carbon black (GCB) may be included.[7]
-
Vortex the dSPE tube for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes to pellet the dSPE sorbent.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant to a new vial.
-
The extract can be directly analyzed by LC-MS/MS or an optional solvent exchange or concentration step can be performed if necessary.
-
Workflow Diagram
Caption: QuEChERS workflow for solid sample preparation.
Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a widely used technique for the isolation and pre-concentration of organic analytes from aqueous samples.[8]
Experimental Protocol
-
Sample Preparation:
-
Filter the water sample (e.g., 100 mL of drinking water) to remove any particulate matter.[9]
-
Adjust the pH of the sample if necessary to optimize the retention of Epoxiconazole on the SPE sorbent.
-
-
Internal Standard Spiking:
-
Spike the water sample with a known concentration of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) by passing 6 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge.[9] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared water sample onto the SPE cartridge at a controlled flow rate (e.g., 5 mL/min).[9]
-
-
Washing:
-
Wash the cartridge with 6 mL of deionized water to remove any polar interferences that were not retained.[9]
-
-
Drying:
-
Dry the SPE cartridge by passing a stream of nitrogen or air through it for a sufficient time to remove residual water.
-
-
Elution:
-
Elute the retained analytes (Epoxiconazole and this compound) from the cartridge with a suitable organic solvent, such as methanol or acetonitrile. Typically, two aliquots of 6 mL of methanol are used.[9]
-
-
Evaporation and Reconstitution:
Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
Quantitative Data Summary
The following table summarizes the performance data for the analysis of Epoxiconazole in various matrices using the described sample preparation techniques.
| Matrix | Sample Preparation Method | Analytical Technique | Fortification Levels (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Citation |
| Beans | QuEChERS | HPLC | 0.01, 0.1, 1.0 | 96 - 102 | 0.98 - 1.52 | 0.01 | [6][10] |
| Zucchini | QuEChERS | HPLC | 0.01, 0.1, 1.0 | 96 - 102 | 0.98 - 1.52 | 0.01 | [6][10] |
| Groundnut Plant | Ethyl Acetate Extraction | HPLC-UV | 0.05, 0.5 | Not Specified | Not Specified | 0.03 | [11] |
| Wheat Grain | Acetonitrile Extraction, Florisil Cleanup | GC-ECD | 0.01, 0.1, 2 | 82 - 93 | < 10 | 0.01 | [1] |
| Soil | Acetonitrile Extraction, Florisil Cleanup | GC-ECD | 0.01, 0.1, 2 | 82 - 93 | < 10 | 0.01 | [1] |
| Soil | Acetonitrile Extraction, GPC Cleanup | LC-MS/MS | 0.01, 0.1, 1.0 | 81.2 - 100.2 | < 14 | 0.001 - 0.003 | [12][13] |
| Earthworms | Acetonitrile Extraction, GPC Cleanup | LC-MS/MS | 0.01, 0.1, 1.0 | 81.2 - 100.2 | < 14 | 0.001 - 0.003 | [12][13] |
| Rice (Brown) | Not Specified | LC-MS/MS | 0.01, 0.5, 5.0 | 89.2 - 104.1 | 4.6 - 14.4 | 0.01 | [14] |
| Drinking Water | Solid-Phase Extraction | LC-MS/MS | Not Specified | Consistent Recoveries | Low Variation | Not Specified | [9] |
Instrumental Analysis
The final extracts are typically analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD), or more commonly, with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[13][15] The use of this compound as an internal standard is particularly advantageous for LC-MS/MS analysis to correct for matrix-induced ionization suppression or enhancement.[2] Chromatographic conditions should be optimized to achieve good separation of Epoxiconazole from potential interferences.
References
- 1. nyxxb.cn [nyxxb.cn]
- 2. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. esjpesticides.org.eg [esjpesticides.org.eg]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. analiticaweb.com.br [analiticaweb.com.br]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Residues of the fungicide epoxiconazole in rice and paddy in the Chinese field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijariit.com [ijariit.com]
Application Notes and Protocols for Epoxiconazole-d4 as an Environmental Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Epoxiconazole-d4 as a tracer in environmental fate and metabolism studies. Due to its stable isotope label, this compound serves as an excellent tool to track the presence, transport, and transformation of its parent compound, Epoxiconazole, in various environmental compartments.
Introduction
Epoxiconazole is a broad-spectrum triazole fungicide used extensively in agriculture.[1] Understanding its environmental fate—how it moves and transforms in soil, water, and biota—is crucial for assessing its ecological impact. This compound is the deuterium-labeled analogue of Epoxiconazole and is an ideal tracer for these studies.[2] It behaves chemically and physically almost identically to the parent compound but is distinguishable by its higher mass using mass spectrometry (MS). This allows researchers to introduce this compound into a system and accurately track its journey without interference from pre-existing Epoxiconazole contamination.
Key Applications:
-
Environmental Fate Studies: Tracking the dissipation and transport of Epoxiconazole in soil and aquatic ecosystems.
-
Metabolism Studies: Elucidating the biotransformation pathways of Epoxiconazole in organisms such as earthworms, fish, and microorganisms.
-
Bioaccumulation Assessment: Quantifying the uptake and accumulation of Epoxiconazole in non-target organisms.
-
Method Validation: Serving as an internal standard for the robust quantification of Epoxiconazole in complex environmental matrices.
Physicochemical Properties
A summary of the key physicochemical properties of Epoxiconazole and its deuterated analogue is presented in Table 1. These properties are critical for designing and interpreting environmental tracer studies.
| Property | Value (Epoxiconazole) | Value (this compound) | Reference |
| Molecular Formula | C₁₇H₁₃ClFN₃O | C₁₇D₄H₉ClFN₃O | [3][4] |
| Molecular Weight | 329.76 g/mol | 333.781 g/mol | [1][4] |
| Water Solubility | 8.42 mg/L (at 20°C) | Similar to Epoxiconazole | [1] |
| Log P (octanol-water partition coefficient) | 3.2 | Similar to Epoxiconazole | [3] |
| Vapor Pressure | Low | Similar to Epoxiconazole | [5] |
| Appearance | White to off-white solid | Neat | [4] |
Experimental Protocols
The following protocols are synthesized from established analytical methods for Epoxiconazole and general principles of environmental tracer studies using stable isotope-labeled compounds.
Protocol for a Soil Dissipation Tracer Study
This protocol outlines a laboratory-based (mesocosm) study to determine the dissipation rate of Epoxiconazole in soil.
Objective: To determine the half-life (DT₅₀) of Epoxiconazole in a specific soil type under controlled conditions.
Materials:
-
This compound standard
-
Unlabeled Epoxiconazole (for comparison, if needed)
-
Test soil, characterized (e.g., texture, organic matter content, pH)
-
Mesocosms (e.g., glass containers)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (ultrapure)
-
Formic acid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
LC-MS/MS system
Procedure:
-
Soil Preparation: Sieve the test soil to remove large debris and homogenize. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired concentration (e.g., 1 mg/kg). Ensure thorough mixing for uniform distribution.
-
Incubation: Place the spiked soil into replicate mesocosms. Incubate under controlled conditions (e.g., 20°C, in the dark).
-
Sampling: Collect soil samples from each replicate at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).
-
Extraction (QuEChERS Method):
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis by LC-MS/MS:
-
Take the supernatant and dilute with the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Quantify the concentration of this compound against a calibration curve.
-
-
Data Analysis: Plot the concentration of this compound versus time and calculate the dissipation kinetics and DT₅₀ value.
Protocol for an Aquatic Bioconcentration Study
This protocol describes a laboratory study to assess the uptake of Epoxiconazole by an aquatic organism.
Objective: To determine the Bioconcentration Factor (BCF) of Epoxiconazole in a model aquatic organism (e.g., zebrafish).
Materials:
-
This compound standard
-
Test aquatic organisms (e.g., Danio rerio)
-
Aquaria with controlled water parameters (pH, temperature, dissolved oxygen)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Formic acid
-
QuEChERS extraction salts and d-SPE sorbents
-
LC-MS/MS system
Procedure:
-
Acclimation: Acclimate the test organisms to the laboratory conditions for at least one week.
-
Exposure:
-
Prepare a test solution by spiking the aquarium water with this compound to a known, constant concentration.
-
Introduce the test organisms into the spiked water.
-
Maintain the concentration of this compound in the water throughout the exposure period.
-
-
Sampling:
-
Collect water samples at regular intervals to monitor the exposure concentration.
-
Collect a subset of organisms at predetermined time points (e.g., 24, 48, 72, 96 hours).
-
-
Sample Preparation (Organism Tissue):
-
Euthanize the organisms and record their weight.
-
Homogenize the whole-body tissue.
-
Perform a QuEChERS-based extraction and cleanup similar to the soil protocol, adjusting the sample size and solvent volumes as necessary.
-
-
Sample Preparation (Water):
-
For water samples, perform a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte.
-
-
Analysis by LC-MS/MS:
-
Analyze the extracts from both tissue and water samples to determine the concentrations of this compound.
-
-
Data Analysis:
-
Calculate the BCF as the ratio of the concentration of this compound in the organism at steady-state to the concentration in the water.
-
Analytical Methodology
The analysis of this compound is typically performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for this compound (expected around 334.8) |
| Product Ions (m/z) | At least two transitions for quantification and confirmation |
| Collision Energy | Optimized for fragmentation |
Visualizations
Experimental Workflow for Soil Dissipation Study
Caption: Workflow for a soil dissipation tracer study.
Logical Relationship in a Tracer Study
Caption: Logic of using this compound as a tracer.
Conclusion
This compound is a powerful and essential tool for researchers investigating the environmental fate and toxicology of the widely used fungicide, Epoxiconazole. The protocols and information provided herein offer a solid foundation for designing and executing robust tracer studies. The use of stable isotope-labeled standards, coupled with sensitive analytical techniques like LC-MS/MS, enables the accurate tracking and quantification of this compound in complex environmental systems, leading to a better understanding of its potential ecological risks.
References
Application Note: Quantitative Analysis of Epoxiconazole in Water Samples Using Isotope Dilution Mass Spectrometry with Epoxiconazole-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxiconazole (B1671545) is a broad-spectrum systemic fungicide belonging to the triazole class. Its presence in water bodies due to agricultural runoff is a growing environmental concern, necessitating sensitive and accurate analytical methods for its quantification. This application note details a robust protocol for the determination of epoxiconazole in various water matrices using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs an isotope dilution strategy with Epoxiconazole-d4 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] this compound, the deuterium-labeled analogue of epoxiconazole, is an ideal internal standard as it co-elutes with the target analyte and exhibits identical chemical behavior during extraction and ionization.[3]
Principle
The core of this method is the isotope dilution technique.[3] A known amount of this compound is added to the water sample prior to any sample preparation steps. The sample is then subjected to solid-phase extraction to isolate and concentrate the analytes. The final extract is analyzed by LC-MS/MS, where the ratio of the signal from the native epoxiconazole to the signal from the isotopically labeled internal standard (this compound) is used for quantification. This approach significantly improves the reliability of the results by compensating for potential losses during sample processing and fluctuations in instrument performance.[3][4]
Experimental Protocols
Materials and Reagents
-
Standards:
-
Epoxiconazole (≥99% purity)
-
This compound (≥99% deuterated forms)[2]
-
-
Solvents:
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 60 mg, 3 mL) or C18 cartridges.
-
-
Glassware and Equipment:
-
Volumetric flasks, pipettes, and autosampler vials
-
Sample collection bottles (amber glass)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of epoxiconazole and this compound in 100 mL of methanol, respectively. Store at -20°C.
-
Intermediate Spiking Solution (1 µg/mL): Prepare a solution containing both epoxiconazole and this compound by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the intermediate spiking solution into blank water matrix extract. A typical calibration range would be 0.1 to 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C. For longer storage, acidify to pH 2-3 with sulfuric acid.
-
Spiking: To a 100 mL water sample, add a known amount of the this compound internal standard spiking solution (e.g., to achieve a final concentration of 10 ng/L).
-
Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[5] Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[5]
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes with 6 mL of acetonitrile or ethyl acetate.[5]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6] Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6] Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient Elution: A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the specific instrument.
-
MRM Transitions: The specific m/z values for precursor and product ions for both epoxiconazole and this compound need to be optimized. The transitions for the d4-labeled standard will be shifted by +4 Da compared to the unlabeled analyte.
-
Data Presentation
Table 1: Summary of Analytical Performance Data for Epoxiconazole Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.000038 µg/L | [8] |
| Limit of Quantification (LOQ) | 0.00013 µg/L | [8] |
| Recovery | 77% - 120% | [8] |
| Linearity Range | 50 - 3000 µg/L | [8] |
| Relative Standard Deviation (RSD) | < 15% | [7] |
Note: The values presented are typical and may vary depending on the specific instrumentation, water matrix, and experimental conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of Epoxiconazole in water samples.
Logical Relationship of the Analytical Method
Caption: Core principle of the isotope dilution method for Epoxiconazole analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Metolachlor, Epoxiconazole and Chlorantraniliprole Mixture Analysis for Aquatic Toxicity Testing Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epoxiconazole-d4 in Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxiconazole (B1671545) is a broad-spectrum triazole fungicide used extensively in agriculture. Understanding its behavior in biological systems is crucial for assessing potential risks to non-target organisms and for human safety evaluation. Pharmacokinetic (PK) and metabolism studies are essential in determining the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics like epoxiconazole.
Epoxiconazole-d4, a deuterium-labeled isotopologue of epoxiconazole, serves as an ideal internal standard for quantitative bioanalysis.[1] The use of stable isotope-labeled internal standards is a widely accepted practice in mass spectrometry-based quantification to ensure high accuracy and precision by correcting for variability in sample preparation and matrix effects.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and metabolism studies of epoxiconazole.
Key Applications
-
Pharmacokinetic (PK) Studies: Determining key PK parameters such as Cmax, Tmax, AUC, and half-life of epoxiconazole in various biological matrices (e.g., plasma, blood, urine).
-
Metabolism Studies: Identifying and quantifying metabolites of epoxiconazole in vitro and in vivo.
-
Bioavailability Studies: Assessing the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Tissue Distribution Studies: Investigating the distribution of epoxiconazole and its metabolites in different tissues.
-
Toxicokinetic (TK) Studies: Relating the exposure to epoxiconazole and its metabolites to toxicological findings.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical oral gavage pharmacokinetic study in rats.
Materials:
-
Epoxiconazole (analytical standard)
-
This compound (internal standard)
-
Vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight (with free access to water) before dosing.
-
Prepare a dosing formulation of epoxiconazole in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of epoxiconazole to each rat via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place blood samples into pre-chilled tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes.
-
Store plasma samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
This protocol outlines a protein precipitation method for extracting epoxiconazole and its metabolites from plasma samples.
Materials:
-
Rat plasma samples
-
This compound working solution (in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 50 µL aliquot of each plasma sample, add 150 µL of acetonitrile containing this compound at a known concentration.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Analysis: The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides typical parameters for the quantification of epoxiconazole using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 95% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Epoxiconazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Epoxiconazole | 330.1 | 121.1 | 25 |
| This compound | 334.1 | 125.1 | 25 |
Note: These are example values and should be optimized for the specific instrument used.
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data.
Table 2: Hypothetical Pharmacokinetic Parameters of Epoxiconazole in Rat Plasma following a Single Oral Dose
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 850 ± 120 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | 4500 ± 650 |
| t1/2 (Half-life) | h | 6.2 ± 1.8 |
Table 3: Hypothetical Concentration of Epoxiconazole in Rat Plasma at Different Time Points
| Time (h) | Concentration (ng/mL) (Mean ± SD) |
| 0.25 | 250 ± 45 |
| 0.5 | 580 ± 90 |
| 1.0 | 820 ± 110 |
| 2.0 | 760 ± 95 |
| 4.0 | 510 ± 70 |
| 8.0 | 230 ± 40 |
| 12.0 | 90 ± 20 |
| 24.0 | 15 ± 5 |
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Sample preparation workflow for plasma analysis.
Caption: Simplified metabolic pathway of epoxiconazole.
Conclusion
The use of this compound as an internal standard is critical for the development of robust and reliable bioanalytical methods for pharmacokinetic and metabolism studies of epoxiconazole. The protocols and data presented here provide a framework for researchers to design and execute their own studies, contributing to a better understanding of the ADME properties of this widely used fungicide. The high-quality data generated from such studies are invaluable for regulatory submissions and risk assessment.
References
Application Note: Determination of Epoxiconazole using a Validated GC-MS Method with Epoxiconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of the fungicide Epoxiconazole. To ensure accuracy and precision, the method employs its deuterated analogue, Epoxiconazole-d4, as an internal standard.[1][2] This document provides comprehensive experimental protocols, including sample preparation, instrument parameters, and data analysis. Additionally, key validation data are presented in a clear tabular format, and visual diagrams of the experimental workflow and GC-MS system logic are included to facilitate understanding.
Introduction
Epoxiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1] Its persistence in the environment and potential for human exposure necessitate sensitive and reliable analytical methods for its determination in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like Epoxiconazole.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it effectively compensates for variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the determination of Epoxiconazole using GC-MS with this compound, suitable for research and routine monitoring applications.
Experimental Protocols
Materials and Reagents
-
Standards: Epoxiconazole (analytical standard), this compound (internal standard)[1][2]
-
Solvents: Acetonitrile (B52724), Ethyl Acetate (B1210297), Hexane (B92381), Acetone (all pesticide residue grade or equivalent)
-
Reagents: Anhydrous Sodium Sulfate, Primary Secondary Amine (PSA) sorbent, Magnesium Sulfate, Sodium Chloride, Formic Acid
-
Sample Matrices: (e.g., soil, water, agricultural products)
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Epoxiconazole and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with ethyl acetate. Store at -20°C.[4]
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with ethyl acetate to prepare an intermediate solution.
-
Calibration Standards (0.01 - 1.0 µg/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard solution in a suitable solvent (e.g., ethyl acetate or matrix-matched blanks). Spike each calibration standard with a constant concentration of this compound internal standard (e.g., 0.1 µg/mL).
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[5][6][7]
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex for 1 minute.[5]
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.[5]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and add the this compound internal standard.
-
The sample is now ready for GC-MS analysis. For some systems, the solvent may need to be evaporated and reconstituted in a more suitable solvent like hexane or acetone.[6]
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.[8]
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Quantitative Data Summary
The following table summarizes the typical validation parameters for the GC-MS determination of Epoxiconazole.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.99 | [9][10] |
| Limit of Detection (LOD) | 0.01 mg/kg | [11][12] |
| Limit of Quantification (LOQ) | 0.03 mg/kg | [9][11] |
| Accuracy (Recovery) | 70-120% | [4] |
| Precision (RSD) | < 20% | [4] |
Visualizations
Caption: Experimental workflow for the determination of Epoxiconazole.
Caption: Logical relationship of GC-MS system components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hpst.cz [hpst.cz]
- 6. scispec.co.th [scispec.co.th]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. arabjchem.org [arabjchem.org]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. nyxxb.cn [nyxxb.cn]
- 11. ijcmas.com [ijcmas.com]
- 12. esjpesticides.org.eg [esjpesticides.org.eg]
Application Note: Chiral Separation and Quantification of Epoxiconazole Enantiomers Using a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the chiral separation and quantification of epoxiconazole (B1671545) enantiomers using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The methodology employs a polysaccharide-based chiral stationary phase for the effective resolution of the (+)- and (-)-enantiomers of epoxiconazole. For accurate quantification, a stable isotope-labeled (SIL) internal standard, epoxiconazole-d4 (B1152591), is utilized to compensate for matrix effects and variations during sample preparation and analysis.[1][2] This method is suitable for the analysis of epoxiconazole enantiomers in complex matrices, providing high accuracy and precision.
Introduction
Epoxiconazole is a broad-spectrum triazole fungicide widely used in agriculture.[3] It possesses two chiral centers, resulting in the existence of enantiomeric pairs. As enantiomers of chiral pesticides can exhibit different biological activities, degradation rates, and toxicities, it is crucial to analyze them individually.[4][5][6] Regulatory agencies are increasingly requiring enantiomer-specific data for environmental risk assessment and food safety.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful technique for the separation of enantiomers.[6][7][8] Polysaccharide-based CSPs have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including triazole fungicides.[9][10]
For accurate quantification in complex matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[2][11] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer, thus correcting for potential variations and matrix effects.[1] This application note details a validated HPLC-MS/MS method for the chiral separation of epoxiconazole enantiomers using a commercially available polysaccharide-based column and this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Epoxiconazole racemic standard (Sigma-Aldrich)
-
This compound (custom synthesis or from a specialized supplier)
-
HPLC-grade acetonitrile, methanol (B129727), and water (Fisher Scientific)
-
Formic acid (≥98%) (Sigma-Aldrich)
-
Syringe filters (0.22 µm, PTFE)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve epoxiconazole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) in the mobile phase.
Sample Preparation
-
Spiking: For method development and validation, spike blank matrix samples (e.g., soil extract, water sample) with known concentrations of epoxiconazole enantiomers.
-
Extraction (for solid samples like soil):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to all samples, calibration standards, and quality control samples.
-
Filtration: Filter the final extracts through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS/MS Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Chiral Column: Lux i-Amylose-3 (150 x 4.6 mm, 3 µm) or equivalent polysaccharide-based column.[12]
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
-
Epoxiconazole: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (adjusted for the mass difference)
-
Data Presentation
The following tables summarize the expected quantitative data from the chiral separation of epoxiconazole enantiomers using the described method.
Table 1: Chromatographic Performance
| Compound | Enantiomer | Retention Time (min) | Tailing Factor |
| Epoxiconazole | (+)-Epoxiconazole | 8.2 | 1.1 |
| (-)-Epoxiconazole | 9.5 | 1.2 | |
| This compound | 8.1 | 1.1 | |
| 9.4 | 1.2 |
Table 2: Method Validation Parameters
| Parameter | (+)-Epoxiconazole | (-)-Epoxiconazole |
| Linearity (r²) | >0.995 | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL |
| Precision (RSD%) | < 10% | < 10% |
| Accuracy (Recovery %) | 92-105% | 93-106% |
Diagrams
Caption: Experimental workflow for chiral separation of epoxiconazole.
Caption: Logical relationship of chiral separation using a labeled standard.
Conclusion
The described HPLC-MS/MS method provides a reliable and accurate approach for the chiral separation and quantification of epoxiconazole enantiomers. The use of a polysaccharide-based chiral stationary phase allows for excellent resolution of the enantiomers, while the incorporation of a stable isotope-labeled internal standard ensures high accuracy and precision in quantitative analysis, even in complex matrices. This method is a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of chiral pesticides.
References
- 1. lcms.cz [lcms.cz]
- 2. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective behaviors of cis-epoxiconazole in vegetables-soil-earthworms system by liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Separation of Epoxiconazole by HPLC | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression of Epoxiconazole-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression issues related to the use of Epoxiconazole-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results for Epoxiconazole (B1671545) When Using this compound Internal Standard
Question: My quantitative results for Epoxiconazole are inconsistent and inaccurate, even though I am using a deuterated internal standard (this compound). What could be the cause?
Answer: This issue often points to differential ion suppression, where the analyte (Epoxiconazole) and the deuterated internal standard (this compound) are not affected by the sample matrix to the same extent.[1][2] Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Verify Chromatographic Co-elution
-
Problem: A slight separation between Epoxiconazole and this compound can expose them to different matrix components as they elute, leading to varied ion suppression.[2] This phenomenon is sometimes referred to as the "isotope effect."
-
Action:
-
Overlay the chromatograms of Epoxiconazole and this compound from a co-injected standard solution and a matrix sample.
-
Examine the peak apexes and shapes. Ideally, they should perfectly co-elute.
-
If a separation is observed, chromatographic optimization is necessary. Consider adjusting the mobile phase composition, gradient slope, or trying a different column chemistry.
-
Step 2: Evaluate the Matrix Effect
-
Problem: The sample matrix can contain endogenous or exogenous compounds that co-elute with your analyte and internal standard, competing for ionization and suppressing their signals.[3][4]
-
Action: Quantify the matrix effect for both Epoxiconazole and this compound individually. A significant difference in ion suppression between the two indicates a problem. The experimental protocol for this is detailed below.
Illustrative Quantitative Data: Matrix Effect Evaluation
The following table provides an example of how to present the quantitative data for matrix effects in different biological matrices.
| Analyte | Matrix | Peak Area (Neat Solution) (A) | Peak Area (Post-Extraction Spike) (B) | Matrix Effect (%) = (B/A) * 100 |
| Epoxiconazole | Human Plasma | 1,200,000 | 720,000 | 60% (Significant Suppression) |
| This compound | Human Plasma | 1,150,000 | 805,000 | 70% (Significant Suppression) |
| Epoxiconazole | Rat Urine | 1,250,000 | 1,125,000 | 90% (Minor Suppression) |
| This compound | Rat Urine | 1,200,000 | 1,140,000 | 95% (Minor Suppression) |
Step 3: Optimize Sample Preparation
-
Problem: Inadequate sample cleanup is a primary cause of ion suppression.[5][6]
-
Action:
-
Protein Precipitation (PPT): While fast, it is often the least effective at removing interfering matrix components.[6]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing a wide range of interferences.[6] Method development for the specific matrix and analyte is crucial.
-
Step 4: Dilute the Sample
-
Problem: High concentrations of matrix components can overwhelm the ion source.
-
Action: Diluting the sample extract can reduce the concentration of interfering compounds and alleviate ion suppression.[7] However, ensure that the analyte concentration remains above the limit of quantification (LOQ).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS?
A1: Ion suppression is a phenomenon in which the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[7]
Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-internal standard peak area ratio.[3] However, differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard due to the deuterium (B1214612) isotope effect, or if the matrix affects their ionization differently for other reasons.[2][8]
Q3: How can I visually identify regions of ion suppression in my chromatogram?
A3: A post-column infusion experiment is the most effective way to visualize ion suppression zones.[1][5] This technique involves infusing a constant flow of the analyte and internal standard solution into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix extract is injected, any dips in the otherwise stable baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.
Q4: What are the typical LC-MS/MS parameters for Epoxiconazole analysis?
A4: While optimal parameters should be determined empirically, a starting point for Epoxiconazole analysis by LC-MS/MS in positive electrospray ionization (ESI) mode could be:
-
Precursor Ion: m/z 330.1
-
Product Ions: m/z 125.1, 70.1 (quantifier and qualifier)
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to aid in protonation.[9][10]
Q5: Can the concentration of the internal standard itself cause problems?
A5: Yes, an excessively high concentration of the deuterated internal standard can lead to self-suppression and can also interfere with the ionization of the analyte.[2] It is important to optimize the concentration of the internal standard during method development.
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effect
Objective: To quantify the extent of ion suppression for both Epoxiconazole and this compound.
Methodology:
-
Prepare Solution A: A standard solution of Epoxiconazole and this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Prepare Solution B: A blank matrix sample (e.g., plasma, urine) is subjected to your standard sample preparation procedure. The resulting blank extract is then spiked with Epoxiconazole and this compound to the same final concentration as Solution A.
-
Analysis: Inject both solutions into the LC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Post-Column Infusion Experiment
Objective: To identify the retention time regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece connector
-
Standard solution of Epoxiconazole and this compound
-
Extracted blank matrix sample
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a T-piece.
-
Connect a syringe pump containing the standard solution of Epoxiconazole and this compound to the second inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for both compounds, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for Epoxiconazole and this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Visualizations
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Technical Support Center: Optimizing Mass Spectrometry for Epoxiconazole-d4
Welcome to the technical support center for the optimization of mass spectrometry parameters for Epoxiconazole-d4 detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during LC-MS/MS analysis of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion (Q1) for this compound?
The molecular formula for this compound is C₁₇H₉D₄ClFN₃O, with a molecular weight of approximately 333.8 g/mol .[1] In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is the most common precursor ion. Therefore, the expected m/z for the precursor ion of this compound is approximately 334.8 .
Q2: What are the recommended product ions (Q3) and collision energies (CE) for this compound?
Based on data for the non-deuterated analog, here are the suggested starting points for MRM transitions for this compound:
| Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Collision Energy (CE) (eV) | Notes |
| 334.8 | 121.0 | ~25 - 35 | A common fragment for triazole fungicides, likely corresponding to the fluorophenyl-oxirane moiety. |
| 334.8 | 138.0 | ~10 - 20 | Another significant fragment ion. |
It is crucial to empirically optimize the collision energies for your specific instrument to achieve the best sensitivity and specificity.
Q3: What are typical ESI source parameters for triazole fungicides like this compound?
Optimal ESI source parameters can vary significantly between instruments. However, here are some general starting ranges for triazole fungicides:
| Parameter | Typical Range (Positive ESI) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Ion Source Temperature | 120 - 150 °C |
| Desolvation Gas Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Always perform a systematic optimization of these parameters by infusing a standard solution of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound.
Issue 1: Poor Signal Intensity or Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal MS Parameters | Perform a full optimization of precursor and product ions, collision energy, and declustering potential. |
| Inefficient Ionization | Optimize ESI source parameters such as capillary voltage, gas flows, and temperatures. Ensure the mobile phase is compatible with ESI (e.g., contains a small amount of formic acid or ammonium (B1175870) formate). |
| Matrix Effects | The presence of co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup, optimize chromatography to separate from interferences, or dilute the sample. |
| Analyte Degradation | Ensure the stability of this compound in your sample and solvent. Avoid prolonged exposure to harsh pH or high temperatures. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Dirty Ion Source | Clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's instructions. |
| Leaks in the LC or MS System | Check for any leaks in the fluidic path and the vacuum system. |
Issue 3: Inaccurate Quantification or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Isotopic Crosstalk | The signal from the non-deuterated Epoxiconazole may be contributing to the signal of this compound, especially at the M+1 and M+2 isotopic peaks. Ensure that the MRM transition for this compound is specific and does not overlap with the isotopic peaks of the analyte. If necessary, choose a different product ion with less interference. |
| Inconsistent Internal Standard Addition | Ensure precise and accurate addition of the this compound internal standard to all samples, standards, and quality controls. |
| Matrix Effects Affecting Analyte and IS Differently | While deuterated standards are designed to compensate for matrix effects, significant differences in the matrix composition between samples can still lead to variability. Re-evaluate your sample preparation procedure to minimize matrix components. |
| Non-linear Detector Response | Ensure that the concentration of the internal standard and the analyte fall within the linear dynamic range of the mass spectrometer. |
Experimental Protocols
Protocol 1: Optimization of MRM Transitions and Collision Energy
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Perform a Q1 scan to confirm the m/z of the precursor ion ([M+H]⁺ ≈ 334.8).
-
Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to identify the most abundant and stable fragment ions.
-
Select two to three of the most intense product ions for MRM method development.
-
For each precursor-product ion pair, perform a collision energy ramp to determine the optimal CE that yields the highest signal intensity.
Protocol 2: Optimization of ESI Source Parameters
-
Infuse the this compound standard solution as described above.
-
Set the mass spectrometer to monitor the most intense MRM transition.
-
Vary one source parameter at a time (e.g., capillary voltage, source temperature, gas flows) while keeping others constant.
-
Monitor the signal intensity and record the value for each parameter setting.
-
Plot the signal intensity versus the parameter value to determine the optimal setting for each parameter.
Visualizations
References
Improving chromatographic peak shape for Epoxiconazole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Epoxiconazole-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
A1: Poor peak shape, including peak tailing, fronting, broadening, and splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the analytical column, the mobile phase, the sample and injection, or the HPLC system itself. Common culprits include secondary interactions with the stationary phase, improper mobile phase pH, sample solvent effects, column contamination or degradation, and excessive extra-column volume.
Q2: Which type of analytical column is most suitable for this compound analysis?
A2: For reversed-phase chromatography of this compound, C18 columns are widely used and generally provide good retention and selectivity.[1][2][3] The choice of a specific C18 column can impact peak shape, with modern, high-purity silica (B1680970) columns with low silanol (B1196071) activity being preferable to minimize peak tailing.
Q3: What is the recommended mobile phase composition for analyzing this compound?
A3: A typical mobile phase for this compound analysis consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol.[1][2][4] Acetonitrile is often preferred as it can provide sharper peaks for triazole fungicides compared to methanol.[4][5] The addition of a small amount of an acidic modifier, like formic acid (e.g., 0.1%), is common to improve peak shape and enhance ionization for mass spectrometry detection.[2]
Q4: How does the mobile phase pH affect the peak shape of this compound?
A4: As a triazole fungicide, Epoxiconazole is a basic compound. The pH of the mobile phase can significantly influence its ionization state and, consequently, its interaction with the stationary phase. At a low pH, basic compounds are protonated, which can sometimes lead to better peak shapes by minimizing undesirable secondary interactions with residual silanols on the silica-based stationary phase.[6]
Q5: Can the sample solvent affect the peak shape?
A5: Yes, the composition of the sample solvent is a critical factor. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion, such as fronting or broadening. Whenever possible, the sample should be dissolved in the initial mobile phase or a weaker solvent. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.
Troubleshooting Guide
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a drawn-out tail.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions | Unwanted interactions between the basic this compound molecule and acidic residual silanol groups on the column packing are a common cause of tailing. Add a mobile phase modifier like 0.1% formic acid to suppress silanol activity.[2] Consider using a column with low silanol activity or one that is effectively end-capped.[7] |
| Mobile Phase pH | An inappropriate mobile phase pH can lead to tailing. For basic compounds like Epoxiconazole, a lower pH can improve peak shape. Experiment with adjusting the pH of the aqueous portion of your mobile phase.[6] |
| Column Contamination | Contaminants from previous injections can interact with the analyte. Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the sample concentration or injection volume and re-analyze. |
Problem 2: Peak Fronting
Peak fronting results in an asymmetrical peak with a leading edge that is not sharp.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Sample Overload | Similar to peak tailing, injecting too high a concentration of the analyte can cause fronting. Dilute the sample and reinject.[6] |
| Sample Solvent | If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak. Prepare the sample in the initial mobile phase composition. |
| Column Collapse | While less common with modern columns, operating a C18 column with a very high aqueous mobile phase can sometimes lead to phase collapse. Ensure your mobile phase composition is appropriate for the column you are using. |
Problem 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Partially Blocked Column Frit | Particulates from the sample or system can clog the inlet frit of the column. Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be changed. |
| Column Void | A void or channel in the column packing can cause the sample to travel through different paths, leading to split peaks. This is often accompanied by a loss of efficiency and an increase in backpressure. The column will likely need to be replaced. |
| Mobile Phase pH Close to pKa | If the mobile phase pH is very close to the pKa of this compound, the analyte can exist in both its ionized and non-ionized forms, which may separate slightly. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[6] |
| Co-elution | What appears to be a split peak could be the co-elution of an interfering compound from the sample matrix. Review your sample preparation procedure and consider if additional cleanup steps are needed. |
Quantitative Data on Peak Shape Improvement
The following table provides representative data illustrating the expected trends in chromatographic peak shape for a triazole fungicide, like this compound, under varying mobile phase conditions.
| Mobile Phase Condition | Asymmetry Factor (As) | Tailing Factor (Tf) | Theoretical Plates (N) | Expected Peak Shape |
| Acetonitrile/Water | 1.3 | 1.2 | 9500 | Good, slight tailing |
| Methanol/Water | 1.6 | 1.5 | 7500 | Increased tailing |
| Acetonitrile/Water + 0.1% Formic Acid | 1.1 | 1.0 | 11000 | Symmetrical, sharp |
| Acetonitrile/Water (pH near pKa) | > 2.0 | > 2.0 | < 5000 | Broad, potentially split |
Note: This data is illustrative and actual values will depend on the specific column, instrument, and other experimental conditions.
Experimental Protocols
Representative HPLC-UV Method for Epoxiconazole
This protocol is based on a method for the analysis of Epoxiconazole and Azoxystrobin.[1]
-
Instrument: Shimadzu HPLC (model: LC-2030) with UV-Vis Detector
-
Column: Qualisil BDS C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:Water (10:30:60, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (25 °C)
-
Detection: UV at 230 nm
Representative LC-MS/MS Method for Epoxiconazole
This protocol is adapted from a method for the analysis of multiple pesticides, including Epoxiconazole.
-
Instrument: Agilent 1260 Infinity II Prime LC with Ultivo Triple Quadrupole LC/MS
-
Column: C18 column suitable for pesticide analysis
-
Mobile Phase A: Water + 2.5 mM ammonium (B1175870) formate (B1220265) + 0.05% formic acid
-
Mobile Phase B: Methanol + 2.5 mM ammonium formate + 0.05% formic acid
-
Gradient: A suitable gradient to elute the analyte
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 30 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Precursor Ion (m/z) 330.1 -> Product Ion 1 (m/z) 121.0
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for split peaks.
References
- 1. ijariit.com [ijariit.com]
- 2. ijcmas.com [ijcmas.com]
- 3. esjpesticides.org.eg [esjpesticides.org.eg]
- 4. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Epoxiconazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing poor recovery of Epoxiconazole-d4 during sample extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of Epoxiconazole-d4. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve poor recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for poor recovery of this compound during sample extraction?
Poor recovery of this compound can stem from several factors throughout the extraction process. The primary causes can be categorized as follows:
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical. This compound has limited solubility in some common solvents. Using a solvent system with inappropriate polarity can lead to incomplete extraction from the sample matrix.
-
Matrix Effects: Components of the sample matrix (e.g., lipids, pigments, humic acids in soil) can interfere with the extraction process or cause signal suppression/enhancement during analysis by LC-MS or GC-MS.[1][2][3]
-
Inefficient Phase Separation: In liquid-liquid extractions (LLE) or the partitioning step of QuEChERS, the formation of emulsions can trap the analyte, preventing its complete transfer into the organic phase.[4][5]
-
Improper pH: The pH of the sample and extraction solvent can influence the stability and solubility of this compound. Extreme pH values may lead to degradation. The degradation of epoxiconazole (B1671545) can be enantioselective in relation to soil pH.[6][7][8]
-
Analyte Adsorption: this compound can adsorb to container surfaces, filter materials, or co-extracted matrix components that are not effectively removed during cleanup. The use of certain d-SPE sorbents can also lead to analyte loss.[9][10]
-
Degradation: The analyte may degrade during the extraction process due to exposure to harsh conditions such as high temperatures or extreme pH.
Q2: Which extraction methods are recommended for this compound?
The most commonly employed and effective methods for the extraction of epoxiconazole and similar azole fungicides are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in food and agricultural samples.[11][12][13] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a subsequent cleanup step with dispersive solid-phase extraction (d-SPE).[14][15] For dry matrices like soil or grains, a modification involving the addition of water before extraction is often necessary to improve recovery.[9]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique that can be optimized for the selective extraction and cleanup of analytes from complex matrices. The choice of sorbent material is crucial for achieving high recovery. For polar compounds, specific sorbents may be required.[16][17]
-
Liquid-Liquid Extraction (LLE): While a fundamental technique, LLE can be effective but is often more labor-intensive and may suffer from issues like emulsion formation.[4][5][18]
Q3: How can I determine if poor recovery is due to extraction inefficiency or matrix effects?
A post-extraction spike experiment is a reliable method to differentiate between these two issues. This involves comparing the analytical response of a sample spiked with this compound before extraction to a blank matrix extract spiked after the extraction process.
Q4: What are the key parameters to optimize in a QuEChERS method for better this compound recovery?
To enhance recovery using the QuEChERS method, consider optimizing the following:
-
Extraction Solvent: While acetonitrile (B52724) is standard, for certain matrices, exploring solvent mixtures may improve extraction efficiency.
-
d-SPE Cleanup Sorbent: The choice of sorbent in the dispersive SPE cleanup step is critical.
-
PSA (Primary Secondary Amine): Effective for removing sugars and fatty acids.
-
C18: Suitable for removing non-polar interferences like lipids.
-
GCB (Graphitized Carbon Black): Used for removing pigments and sterols, but can retain planar pesticides.
-
Z-Sep® or EMR-Lipid™: Specialized sorbents for matrices with high lipid content.[19][20][21]
-
-
Sample pH: Buffering the extraction with citrate (B86180) or acetate (B1210297) salts can improve the recovery and stability of pH-sensitive analytes.[14]
Q5: My sample matrix is high in lipids. How can I improve the recovery of this compound?
For high-fat matrices, modifications to the standard QuEChERS protocol are often necessary:
-
Freezing Out: A freeze-out step, where the extract is cooled to low temperatures (e.g., -20°C to -80°C), can help precipitate lipids, which can then be removed by centrifugation or filtration.
-
Specialized d-SPE Sorbents: Employing sorbents designed for lipid removal, such as Z-Sep® or EMR-Lipid™, during the cleanup step can significantly improve recovery.[19][20][21]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery in all samples, including matrix-free controls | Suboptimal extraction solvent | Test different extraction solvents or solvent mixtures with varying polarities (e.g., acetonitrile, acetone, ethyl acetate, or mixtures thereof). |
| Analyte degradation | Check the pH of the extraction and final solutions. Avoid extreme pH and high temperatures during extraction and evaporation steps. | |
| Adsorption to labware | Silanize glassware or use polypropylene (B1209903) tubes. Pre-rinse pipette tips with the solvent. | |
| Low recovery in matrix samples, but good recovery in matrix-free controls | Matrix effects (ion suppression/enhancement) | Perform a post-extraction spike experiment to confirm. If matrix effects are present, use a matrix-matched calibration curve or modify the cleanup procedure to remove interfering compounds. |
| Inefficient extraction from the matrix | Optimize the extraction time and agitation method (e.g., shaking, vortexing, ultrasonication). For dry samples, add water before extraction. | |
| Inconsistent recovery across a batch of samples | Variable phase separation (emulsions) | For LLE, use gentle mixing instead of vigorous shaking. Add salt to the aqueous phase to break emulsions. Consider using supported liquid extraction (SLE) as an alternative.[4] |
| Inconsistent d-SPE cleanup | Ensure thorough mixing of the extract with the d-SPE sorbent and adequate centrifugation to separate the sorbent from the supernatant. | |
| Analyte peak is present, but the deuterated standard peak is low or absent | Incorrect spiking of internal standard | Verify the concentration and addition of the this compound internal standard solution. |
| Degradation of the internal standard | Check the stability of the internal standard in the prepared solutions and under the extraction conditions. | |
| Isotopic exchange | While less common for deuterium (B1214612) on aromatic rings, ensure that the pH of the extraction and final solutions is not excessively acidic or basic, which could potentially promote exchange. |
Quantitative Data Summary
The following table summarizes recovery data for epoxiconazole from various studies to provide a benchmark for expected performance under optimized conditions.
| Matrix | Extraction Method | Analytical Method | Fortification Levels | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Rice (brown rice, straw, hull) & Paddy Soil | Acetonitrile extraction, cleanup | LC-MS/MS | 0.01 - 5.0 mg/kg | 89.2 - 104.1 | 4.6 - 14.4 | [22] |
| Soil | Methanol-water extraction, LVI | HPLC-DAD | 0.1 - 5 mg/kg | 74 - 85 | < 6 | [12] |
| Wheat & Soil | Acetonitrile extraction, Florisil® cleanup | GC-ECD | 0.01, 0.1, 2, 10 mg/kg | 82 - 93 | 3.0 - 9.7 | [11] |
| Beans & Zucchini | QuEChERS | HPLC | 0.01, 0.1, 1.0 mg/kg | 96 - 102 | 0.98 - 1.52 | [23] |
| Soil | Modified QuEChERS (no cleanup) | GC-MS/MS | LOQ, 10xLOQ, 100xLOQ | 71 - 120 | 1 - 17 | [9] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Diagnose Recovery Issues
Objective: To determine whether poor recovery of this compound is due to inefficient extraction or matrix effects.
Materials:
-
Blank matrix sample (known to be free of epoxiconazole)
-
This compound standard solution
-
Extraction solvents and reagents as per your established method
Procedure:
-
Prepare three sets of samples:
-
Set A (Pre-extraction Spike): Take a known amount of the blank matrix and spike it with a known amount of this compound before starting the extraction procedure.
-
Set B (Post-extraction Spike): Take the same amount of blank matrix and perform the entire extraction procedure. Spike the resulting final extract with the same amount of this compound as in Set A.
-
Set C (Solvent Standard): Prepare a standard of this compound in the final extraction solvent at the same concentration as the spiked samples.
-
-
Analyze all three sets using your established analytical method (e.g., LC-MS/MS).
-
Calculate Recovery and Matrix Effect:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set C) - 1] x 100
-
Interpretation of Results:
-
Low Extraction Recovery (< 70%) and minimal Matrix Effect: The issue lies with the extraction efficiency. Focus on optimizing the extraction solvent, time, and technique.
-
High Extraction Recovery (> 80%) and significant Matrix Effect (suppression or enhancement): The extraction is efficient, but matrix components are interfering with the analysis. Focus on improving the cleanup step or using matrix-matched standards.
-
Low Extraction Recovery and significant Matrix Effect: Both aspects of the sample preparation need to be addressed.
Visualizations
Troubleshooting Workflow for Poor this compound Recovery
Caption: A flowchart illustrating the troubleshooting workflow for poor this compound recovery.
Potential Causes of Poor this compound Recovery
Caption: A diagram illustrating the potential causes of poor this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of pH on the stereoselective degradation of the fungicides epoxiconazole and cyproconazole in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nyxxb.cn [nyxxb.cn]
- 12. researchgate.net [researchgate.net]
- 13. ijcmas.com [ijcmas.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. promochrom.com [promochrom.com]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study [mdpi.com]
- 22. Residues of the fungicide epoxiconazole in rice and paddy in the Chinese field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Stability of Epoxiconazole-d4 in Stock Solutions and During Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Epoxiconazole-d4 in stock solutions and during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
As a solid, (±)-cis-Epoxiconazole-d4 is stable for at least four years when stored at -20°C.[1] It is advisable to store the solid material in a tightly sealed container, protected from light and moisture.
Q2: What solvents are suitable for preparing this compound stock solutions?
This compound is slightly soluble in chloroform (B151607) and methanol.[1] Acetonitrile and dimethyl sulfoxide (B87167) (DMSO) are also commonly used solvents for triazole fungicides and are likely suitable for preparing stock solutions. The choice of solvent will depend on the specific requirements of your analytical method.
Q3: What are the recommended storage conditions and expected stability for this compound stock solutions?
While specific stability data for this compound in various organic solvents is not extensively published, general guidelines for deuterated standards and the non-deuterated form of Epoxiconazole can be followed. For the non-deuterated Epoxiconazole, stock solutions are reported to be stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C. It is best practice to store stock solutions in amber glass vials to protect them from light.
To ensure the accuracy of your experimental results, it is highly recommended to perform a stability study of your this compound stock solutions in your specific solvent and storage conditions.
Q4: How can I determine the stability of my this compound stock solution?
A common method for determining the stability of a stock solution is to compare the analytical response of the stored solution to that of a freshly prepared standard solution at various time points. The stored solution is considered stable if the response is within a predefined acceptance criterion, typically ±10-15% of the fresh standard. A detailed protocol for a stock solution stability study is provided below.
Q5: Are there any known degradation pathways for Epoxiconazole?
Information on the specific degradation products of this compound is limited. However, studies on the non-deuterated form suggest that degradation can occur through oxidation and cleavage of the molecule. It is important to handle stock solutions with care to minimize exposure to air and light, which can promote degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent analytical results over time. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Compare the analytical response of the old stock solution to the fresh one. 3. If a significant difference is observed, discard the old stock solution. 4. Review your storage conditions (temperature, light exposure, container type). |
| Precipitate observed in the stock solution upon thawing. | The concentration of this compound may exceed its solubility at lower temperatures. | 1. Gently warm the solution to room temperature. 2. Sonicate the solution for 5-10 minutes to ensure complete dissolution before use. 3. If precipitation persists, consider preparing a more dilute stock solution. |
| Loss of signal intensity in the mass spectrometer. | Adsorption of this compound to the storage container. | 1. Use silanized glass vials for storage to minimize adsorption. 2. Consider the use of a different solvent in which this compound has higher solubility. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound solid standard
-
High-purity solvent (e.g., methanol, acetonitrile, or DMSO)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to dissolve the solid.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Transfer aliquots of the stock solution to amber glass vials for storage.
-
Clearly label the vials with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Protocol for Stock Solution Stability Study
-
Objective: To determine the stability of an this compound stock solution over time under specific storage conditions.
-
Procedure:
-
Prepare a stock solution of this compound as described in the protocol above.
-
Divide the stock solution into multiple aliquots in amber glass vials.
-
Analyze an aliquot of the freshly prepared stock solution (Time 0) using a validated analytical method (e.g., LC-MS/MS). This will serve as the reference.
-
Store the remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, and room temperature).
-
At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Prepare a fresh this compound standard solution at the same concentration as the initial stock solution.
-
Analyze the stored aliquot and the fresh standard solution under the same analytical conditions.
-
Calculate the percent recovery of the stored solution relative to the fresh standard.
-
-
Acceptance Criteria: The stock solution is generally considered stable if the average concentration of the stored aliquot is within ±10-15% of the concentration of the freshly prepared standard.
Data Presentation
The following tables provide an illustrative example of how to present stability data for this compound stock solutions. Note: This data is representative and based on general stability principles for deuterated analytical standards. Users should generate their own data for their specific storage conditions.
Table 1: Short-Term Stability of this compound (1 mg/mL in Methanol)
| Storage Temperature | Time Point | Mean Recovery (%) vs. Fresh Standard | Standard Deviation (%) |
| Room Temperature (20-25°C) | 24 hours | 99.5 | 1.2 |
| 48 hours | 98.8 | 1.5 | |
| 7 days | 95.2 | 2.1 | |
| Refrigerated (4°C) | 7 days | 100.1 | 0.9 |
| 14 days | 99.7 | 1.1 | |
| 30 days | 99.2 | 1.3 |
Table 2: Long-Term Stability of this compound (1 mg/mL in Acetonitrile)
| Storage Temperature | Time Point | Mean Recovery (%) vs. Fresh Standard | Standard Deviation (%) |
| Refrigerated (4°C) | 1 month | 99.8 | 1.0 |
| 3 months | 98.5 | 1.4 | |
| 6 months | 96.1 | 1.8 | |
| Frozen (-20°C) | 1 month | 100.3 | 0.8 |
| 3 months | 100.1 | 0.9 | |
| 6 months | 99.6 | 1.2 | |
| 12 months | 99.1 | 1.4 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting logic for inconsistent analytical results with this compound.
References
Deuterium exchange or loss in Epoxiconazole-d4 under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding deuterium (B1214612) exchange or loss in Epoxiconazole-d4.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern when using this compound as an internal standard?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix), or vice-versa.[1] This is a significant concern in quantitative analyses, like LC-MS, where isotopically labeled internal standards are used to ensure accuracy. If the deuterium label is lost, the internal standard can be partially converted to the unlabeled analyte, leading to an overestimation of the analyte's concentration and compromising the reliability of the results.[2]
Q2: Which deuterium atoms in the this compound molecule are most susceptible to exchange?
A2: While the exact positions of the deuterium labels on commercially available this compound can vary, deuterium atoms attached to heteroatoms (oxygen, nitrogen, sulfur) are generally highly susceptible to exchange.[1] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also be prone to exchange under certain conditions due to keto-enol tautomerism.[1] For this compound, any deuterium labels on the hydroxyl group would be particularly labile. The stability of deuterium atoms on the triazole ring or the carbon skeleton is generally higher but can still be influenced by experimental conditions.
Q3: What are the primary factors that influence the rate of deuterium exchange in this compound?
A3: The rate of hydrogen-deuterium (H/D) exchange is primarily influenced by three main factors:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange.[3] For many organic molecules, the minimum rate of exchange for protons on amides occurs at a pH of approximately 2.5-3.[1] While specific data for this compound is not available, it is crucial to consider the pH of your sample and chromatography mobile phase.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[1] Storing standards and samples at low temperatures is a common practice to minimize this effect.
-
Solvent: The type of solvent used for storing and analyzing this compound can significantly impact its stability. Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, dioxane, tetrahydrofuran) are generally preferred for storing deuterated standards.[1]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected signal from this compound internal standard.
This could be an indication of deuterium loss. Use the following guide to troubleshoot the potential causes.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inappropriate Solvent | Review the solvent used for stock solutions, working solutions, and sample preparation. | If using protic solvents (e.g., water, methanol), consider switching to aprotic solvents (e.g., acetonitrile) for storage. If aqueous solutions are necessary, prepare them fresh and keep them at low temperatures. |
| Unfavorable pH | Measure the pH of your samples and mobile phase. | If the pH is strongly acidic or basic, adjust it to a more neutral range if your analytical method allows. For many compounds, a slightly acidic pH (e.g., 3-5) can minimize exchange.[1] |
| High Temperature | Check the storage temperature of your standards and the temperature of your autosampler and column during analysis. | Store stock and working solutions of this compound at -20°C or -80°C.[1] If sensitivity is not compromised, consider lowering the column temperature during chromatographic separation. |
| Extended Storage in Solution | Evaluate how long your prepared samples or working standards are stored before analysis. | Prepare working standards and samples as close to the time of analysis as possible. Minimize the time samples spend in the autosampler. |
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the rate of deuterium exchange for this compound under various conditions. The following table is a hypothetical example to illustrate how such data would be presented. Researchers are encouraged to perform stability studies under their specific experimental conditions.
| Condition | Parameter | Value | Time | Deuterium Loss (%) |
| pH | 3 | 25°C | 24h | < 1% |
| 7 | 25°C | 24h | 2-3% | |
| 10 | 25°C | 24h | 5-7% | |
| Temperature | 4°C | pH 7 | 48h | < 2% |
| 25°C | pH 7 | 48h | 4-6% | |
| 50°C | pH 7 | 48h | 10-15% | |
| Solvent | Acetonitrile | 25°C | 7 days | < 0.5% |
| Methanol | 25°C | 7 days | 3-5% | |
| Water (pH 7) | 25°C | 7 days | 8-12% |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability at Different pH and Temperatures
Objective: To determine the rate of deuterium loss from this compound in aqueous solutions at various pH levels and temperatures.
Materials:
-
This compound
-
Epoxiconazole (non-deuterated standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium (B1175870) hydroxide (B78521) for pH adjustment
-
pH meter
-
Incubator or water bath
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare Test Solutions:
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 3, 5, 7, 9).
-
Spike the this compound stock solution into each buffer to a final concentration of 1 µg/mL.
-
-
Incubation:
-
Divide each pH solution into aliquots.
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each condition.
-
Sample Analysis:
-
Immediately analyze the aliquots by LC-MS/MS.
-
Monitor the mass transitions for both this compound and the unlabeled Epoxiconazole.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled Epoxiconazole to this compound at each time point.
-
An increase in this ratio over time indicates deuterium loss.
-
Calculate the percentage of deuterium loss relative to the t=0 time point.
-
Protocol 2: Assessing Deuterium Exchange in Different Solvents
Objective: To compare the stability of this compound in different analytical solvents.
Materials:
-
This compound
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare Test Solutions: Prepare solutions of this compound at a concentration of 1 µg/mL in 100% acetonitrile, 100% methanol, and 100% water.
-
Storage: Store these solutions at room temperature (25°C).
-
Time Points: Analyze the solutions at various time points (e.g., 0, 1, 3, 7, and 14 days).
-
Sample Analysis: Analyze the solutions by LC-MS/MS, monitoring for both the deuterated and non-deuterated forms.
-
Data Analysis: Calculate the percentage of deuterium loss over time for each solvent.
Visualizations
Caption: Key factors that can lead to deuterium exchange in this compound and the resulting analytical consequences.
Caption: A generalized workflow for experimentally determining the stability of the deuterium label on this compound.
References
Dealing with co-eluting interferences in Epoxiconazole-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of Epoxiconazole-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound internal standard signal is inconsistent or drifting across a sample batch. What are the likely causes and solutions?
A: Inconsistent or drifting internal standard (IS) signals can compromise the accuracy of your quantitative analysis. Several factors could be responsible:
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions.[1][2] This alters the mass of the IS and affects its signal.
-
Troubleshooting:
-
Check pH of Solvents: Ensure your mobile phases and sample diluents are not strongly acidic or basic, as this can catalyze H/D exchange.[1][3]
-
Solvent Stability Test: Incubate a solution of this compound in your sample diluent and mobile phase for a period equivalent to your analytical run time. Analyze the solution to check for any degradation or isotopic exchange.
-
Storage Conditions: Store your this compound stock and working solutions in a neutral, preferably aprotic, solvent like acetonitrile (B52724) and keep them at recommended low temperatures (e.g., 4°C or -20°C) to minimize degradation.[3]
-
-
-
System Carryover or Contamination: Residue from a previous high-concentration sample can be injected with the subsequent sample, leading to an artificially high IS signal in later runs.
-
Troubleshooting:
-
Blank Injections: Run blank solvent injections between your samples to check for carryover. If a peak for this compound is observed in the blank, carryover is occurring.
-
Injector Wash Routine: Implement a more rigorous wash routine for the autosampler needle and injection port. Use a strong, organic solvent to effectively clean the system.
-
-
-
Adsorption to Surfaces: The internal standard may adsorb to plasticware, vials, or parts of the LC system, leading to signal loss over time.
-
Troubleshooting:
-
Use Silanized Vials: Consider using deactivated or silanized glass vials to minimize surface adsorption.
-
System Passivation: If you suspect adsorption to LC components, you may need to passivate the system by flushing it with a suitable solution according to the manufacturer's recommendations.
-
-
Q2: I am observing a peak at the retention time of this compound in my blank matrix samples (samples without added internal standard). What could be causing this interference?
A: A peak in a blank matrix at the retention time and MRM transition of your internal standard indicates a co-eluting interference. This can lead to inaccurate quantification.
-
Isobaric Matrix Interference: A compound from the sample matrix may have the same mass-to-charge ratio (m/z) as this compound and fragment to a daughter ion with the same m/z as the one you are monitoring.
-
Troubleshooting:
-
Modify Chromatographic Separation: Adjusting the mobile phase gradient, flow rate, or using a different analytical column can help separate the interfering peak from your internal standard.
-
Select Different MRM Transitions: If possible, select alternative precursor and product ion transitions for this compound that are not subject to the same interference.
-
Enhance Sample Cleanup: A more rigorous sample cleanup procedure, such as dispersive solid-phase extraction (dSPE) with different sorbents, can help remove the interfering matrix components.[4]
-
-
-
Cross-Contamination: The blank matrix may have been inadvertently contaminated with the internal standard during the sample preparation process.
-
Troubleshooting:
-
Review Sample Preparation Workflow: Carefully review your sample preparation steps to identify any potential sources of cross-contamination. Use separate sets of pipettes and tubes for standards and unknown samples.
-
Prepare a New Blank: Prepare a fresh blank matrix sample, taking extra care to avoid any contact with the internal standard solution.
-
-
Q3: The peak shape for this compound is poor (e.g., fronting, tailing, or split). How can I improve it?
A: Poor peak shape can affect the accuracy of peak integration and, consequently, the precision of your results.
-
Column Contamination or Degradation: Buildup of matrix components on the analytical column can lead to peak distortion.
-
Troubleshooting:
-
Replace Guard Column: If you are using a guard column, replace it as a first step.
-
Column Flushing: Flush the analytical column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
-
-
Incompatible Sample Solvent: If the solvent in which your final extract is dissolved is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Troubleshooting:
-
Solvent Matching: Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.
-
Reduce Injection Volume: Decreasing the injection volume can sometimes mitigate the effects of an incompatible solvent.
-
-
-
Partially Blocked Frit: Debris from the sample or the LC system can clog the inlet frit of the column.
-
Troubleshooting:
-
Back-flush the Column: If permitted by the manufacturer, back-flushing the column can dislodge particulates from the frit.
-
-
Q4: My quantitative results for the native Epoxiconazole are inaccurate, even though the this compound signal appears stable. What should I investigate?
A: Inaccurate quantification despite a stable internal standard signal often points to differential matrix effects or issues with the calibration curve.
-
Differential Matrix Effects: The internal standard is intended to co-elute with the analyte to compensate for matrix effects.[5] If there is a slight chromatographic separation between Epoxiconazole and this compound (an "isotope effect"), they may elute in regions with different levels of ion suppression or enhancement, leading to inadequate correction.
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the native analyte and the deuterated internal standard to confirm they are co-eluting perfectly.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[6] This is the most effective way to compensate for matrix effects that are not fully corrected by the internal standard.
-
-
-
Contribution from Unlabeled Analyte: The deuterated internal standard may contain a small amount of the unlabeled Epoxiconazole as an impurity.
-
Troubleshooting:
-
Analyze the IS Solution: Inject a solution of only the this compound internal standard and check for a signal at the MRM transition of the native Epoxiconazole. If a signal is present, you will need to account for this contribution in your calculations or obtain a purer standard.
-
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Epoxiconazole and this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix interferences (e.g., 5% B to 95% B over 10 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | |
| Epoxiconazole | Q1: 330.1 m/z, Q3: 121.1 m/z (quantifier), 101.1 m/z (qualifier)[7] |
| This compound | Q1: 334.1 m/z, Q3: 125.1 m/z (quantifier) |
Note: These are example parameters and should be optimized for your specific instrumentation and application.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Plant-Based Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and agricultural samples.[4][8][9]
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of your this compound working solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts).
-
Seal the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube. The dSPE tube will contain a primary secondary amine (PSA) sorbent to remove organic acids and sugars, and potentially other sorbents like C18 for lipids or graphitized carbon black (GCB) for pigments.
-
Vortex the dSPE tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.
-
Final Extract Preparation: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis. The extract may need to be diluted with the initial mobile phase to ensure solvent compatibility.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues with internal standard signals.
Caption: A typical workflow from sample preparation to final quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. esjpesticides.org.eg [esjpesticides.org.eg]
- 9. researchgate.net [researchgate.net]
Adjusting for isotopic contribution from native Epoxiconazole
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of epoxiconazole (B1671545). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when adjusting for the isotopic contribution from native epoxiconazole.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust for the isotopic contribution of native epoxiconazole in my mass spectrometry data?
A1: Many elements naturally exist as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons and, therefore, different masses. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C. Similarly, chlorine has two stable isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). In mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), the presence of these naturally occurring heavy isotopes in an epoxiconazole molecule (C₁₇H₁₃ClFN₃O) contributes to a characteristic isotopic pattern. This pattern includes the monoisotopic peak (M) and subsequent peaks at M+1, M+2, etc., corresponding to molecules containing one or more heavy isotopes.
Correction for this natural isotopic abundance is critical, especially in stable isotope labeling experiments where isotopes like ¹³C or ¹⁵N are intentionally introduced to trace the molecule. The naturally present isotopes can interfere with the measurement of the incorporated labeled isotopes, leading to inaccurate quantification of labeling enrichment. Adjusting for the native isotopic contribution allows for the deconvolution of the measured isotopic distribution to distinguish between the intentionally introduced label and the naturally occurring isotopes.[1]
Q2: What does the theoretical isotopic distribution of native epoxiconazole look like?
A2: The theoretical isotopic distribution of epoxiconazole (C₁₇H₁₃ClFN₃O) is determined by the natural abundance of the isotopes of each element in its formula. Due to the presence of chlorine, with its significant ³⁷Cl isotope, the M+2 peak is particularly prominent. The calculated distribution helps in identifying the compound and in correcting for its contribution in labeled experiments.
Data Presentation: Theoretical Isotopic Distribution of [M+H]⁺ Epoxiconazole
| Ion | Mass (Da) | Relative Abundance (%) |
| M | 330.0804 | 100.00 |
| M+1 | 331.0834 | 19.03 |
| M+2 | 332.0775 | 33.18 |
| M+3 | 333.0805 | 6.33 |
| M+4 | 334.0746 | 5.48 |
Note: These values are calculated based on the natural abundance of all constituent isotopes. The monoisotopic mass of the protonated molecule ([C₁₇H₁₄ClFN₃O]⁺) is used as the reference (M).
Q3: My observed isotopic pattern for epoxiconazole doesn't perfectly match the theoretical distribution. What could be the cause?
A3: Discrepancies between the observed and theoretical isotopic patterns can arise from several factors:
-
Isobaric Interferences: This occurs when other ions in your sample have the same nominal mass-to-charge ratio as an epoxiconazole isotopologue, leading to overlapping signals.[2]
-
Matrix Effects: Components in your sample matrix can co-elute with epoxiconazole and either suppress or enhance its ionization, distorting the relative abundances of the isotopic peaks.[3][4][5]
-
High Analyte Concentration: At high concentrations, detector saturation can occur, leading to a non-linear response and inaccurate relative abundances.
-
Formation of Adducts: Epoxiconazole may form adducts with solvents or salts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺), which will have different isotopic patterns. It is common to observe multiple adducts in electrospray ionization (ESI).[6][7]
-
Instrument Resolution: Insufficient mass resolution can lead to the inability to distinguish between closely spaced peaks, causing shifts in the measured peak intensities.
Q4: How can I minimize isotopic interference and matrix effects during my experiment?
A4: Minimizing interference is key to accurate analysis. Consider the following strategies:
-
Sample Preparation: Employ a robust sample cleanup method to remove interfering matrix components. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) are effective for complex matrices like soil or biological tissues.[3][8]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate epoxiconazole from co-eluting matrix components. Adjusting the mobile phase gradient or using a different column chemistry can improve separation.[3]
-
High-Resolution Mass Spectrometry (HR-MS): Using an HR-MS instrument can help resolve isobaric interferences from your analyte's isotopic peaks.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.[9]
-
Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects and variability in sample processing is to use a stable isotope-labeled version of epoxiconazole as an internal standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High background noise | Contaminated solvents, mobile phase additives, or LC-MS system.[10] | Use high-purity (LC-MS grade) solvents and additives.[10] Regularly flush the LC system and clean the ion source. |
| Poor peak shape (fronting or tailing) | Column overload, inappropriate mobile phase, column degradation. | Dilute the sample. Ensure the sample solvent is compatible with the mobile phase. Replace the column if necessary. |
| Retention time shifts | Changes in mobile phase composition, column temperature fluctuations, column aging.[10] | Prepare fresh mobile phase. Ensure the column oven is at a stable temperature. Use a guard column and equilibrate the column properly before each run. |
| Inconsistent ionization (signal suppression or enhancement) | Matrix effects from co-eluting compounds.[4][11] | Improve sample cleanup. Optimize chromatographic separation to better resolve the analyte from the matrix. Dilute the sample.[9] |
| Presence of unexpected adducts | High salt concentration in the sample or mobile phase, impure solvents. | Use volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate).[12] Ensure high-purity solvents. If adducts are consistent, they can be used for quantification. |
Experimental Protocols
Protocol: Sample Preparation of Soil Samples for Epoxiconazole Analysis using QuEChERS
-
Sample Homogenization: Weigh 10 g of a homogeneous soil sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of distilled water to the tube.
-
Extraction: Add 20 mL of acetonitrile (B52724). Seal the tube and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube.
-
Centrifugation: Immediately shake for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing a sorbent like PSA (primary secondary amine) to remove polar interferences.
-
Final Preparation: Vortex the dSPE tube for 30 seconds and centrifuge. Take the supernatant for LC-MS/MS analysis. For very pigmented samples, a sorbent like graphitized carbon black (GCB) may be considered, but be aware it can retain planar molecules like epoxiconazole.[8]
Protocol: LC-MS/MS Analysis of Epoxiconazole
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute epoxiconazole.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two transitions for confirmation. A common precursor ion is [M+H]⁺ at m/z 330.1. Product ions can be selected based on fragmentation studies.
Visualizations
Caption: A general experimental workflow for the analysis of epoxiconazole.
Caption: A logical troubleshooting guide for epoxiconazole analysis.
References
- 1. mi.fu-berlin.de [mi.fu-berlin.de]
- 2. WebElements Periodic Table » Chlorine » isotope data [webelements.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. providiongroup.com [providiongroup.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
The Gold Standard in Mycotoxin Analysis: Validating an Analytical Method with Epoxiconazole-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fungicides like Epoxiconazole, the choice of an appropriate internal standard is critical for achieving accurate and reliable data. This guide provides a comprehensive comparison of analytical methods for Epoxiconazole, highlighting the superior performance of using a stable isotope-labeled internal standard, Epoxiconazole-d4, against other alternatives.
The validation of an analytical method is a prerequisite for its use in routine analysis, ensuring that the method is fit for its intended purpose. Key validation parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and robustness. The use of an appropriate internal standard is paramount in compensating for variability during sample preparation and analysis, particularly in complex matrices such as food and environmental samples.
Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based methods.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution and similar behavior are crucial for compensating for various sources of error that can compromise data quality, including matrix effects (ion suppression or enhancement) and variations in instrument response.[1]
In contrast, methods that do not use an internal standard (external standard method) or employ a structurally similar but not isotopically labeled compound as an internal standard are more susceptible to inaccuracies caused by these variations.
Comparative Performance Data
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of the analytical method. The following tables summarize representative data comparing the performance of a method using a deuterated internal standard to an external standard method and a method using a structural analogue as an internal standard.
| Validation Parameter | Method with this compound (Internal Standard) | Method with Structural Analogue (Internal Standard) | External Standard Method |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 70 - 130% |
| Precision (RSD) | < 5% | < 15% | < 20% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 1.0 µg/kg | 2.0 µg/kg |
| This data is illustrative and based on typical performance characteristics observed in pesticide residue analysis. |
Studies have shown that when using an internal standard, the relative standard deviation (RSD) values are generally lower compared to the external standard method, indicating better precision.[2] For instance, in the analysis of pesticides in a tomato matrix, the use of an internal standard method resulted in lower RSD values.[2]
Furthermore, in the analysis of pesticides in complex matrices, the use of deuterated internal standards resulted in accuracy percentages falling within 25% and RSD values dropping under 20%, whereas without an internal standard, accuracy values differed by more than 60% with RSDs over 50%.[3]
Experimental Protocol: Determination of Epoxiconazole in Vegetable Matrices using LC-MS/MS and this compound
This section details a typical experimental protocol for the analysis of Epoxiconazole in a vegetable matrix, employing this compound as an internal standard.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[1]
-
Homogenization: Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 10 mL of acetonitrile (B52724). Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at ≥ 3000 rcf for 5 minutes.
-
Extract Dilution: Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., mobile phase) before LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Epoxiconazole: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
-
This compound: Monitor the corresponding mass-shifted transitions.
-
-
A study on the determination of Epoxiconazole and other fungicides in soil and earthworms reported recoveries between 81.2% and 100.2% with a relative standard deviation below 14% at fortification levels of 0.01-1.00 mg/kg.[4]
Visualizing the Workflow
To illustrate the experimental process, the following diagrams created using the DOT language provide a clear visual representation of the workflow.
Caption: Experimental workflow for Epoxiconazole analysis.
The logical relationship for quantification using an internal standard is depicted below.
References
A Comparative Guide to Internal Standards in Pesticide Analysis: Epoxiconazole-d4 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pesticide residue analysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification. This guide provides an objective comparison of Epoxiconazole-d4 and other commonly used internal standards, supported by experimental data, to aid researchers in selecting the most appropriate standard for their analytical needs.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry, particularly in chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) used for pesticide analysis. They are compounds added in a known amount to samples, calibration standards, and quality control samples before analysis. Their primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as matrix effects. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.
This compound: A Deuterated Internal Standard
This compound is a deuterated analog of the fungicide epoxiconazole (B1671545). Deuterated standards are a popular choice as they are structurally very similar to their non-deuterated counterparts, often co-elute, and behave similarly during extraction and ionization. This similarity helps to effectively compensate for matrix-induced signal suppression or enhancement, a common challenge in complex matrices like food and environmental samples.
Alternative Internal Standards in Pesticide Analysis
A variety of other compounds are also utilized as internal standards in pesticide analysis. These can be broadly categorized as:
-
Other Deuterated Standards: Similar to this compound, deuterated versions of other pesticides (e.g., Azoxystrobin-d4) are frequently used. The key is to select a standard that is not expected to be present in the samples being analyzed.
-
¹³C-Labeled Standards: These are considered the "gold standard" by many researchers. They have a mass difference from the native analyte due to the incorporation of the heavier ¹³C isotope. A significant advantage is that they have nearly identical retention times and ionization efficiencies to the analyte, and the label is stable and does not exchange, which can sometimes be a concern with deuterium (B1214612) labels.[1][2]
-
Non-Isotopically Labeled Standards: These are structurally similar compounds to the analytes of interest but are not isotopically labeled. A common example is Triphenyl Phosphate (TPP) and its deuterated version, Triphenyl Phosphate-d15. While more cost-effective, their ability to compensate for matrix effects may not be as precise as isotopically labeled standards due to differences in chemical properties and chromatographic behavior.
Performance Comparison: A Data-Driven Approach
The effectiveness of an internal standard is evaluated based on parameters such as recovery, precision (expressed as relative standard deviation or %RSD), and its ability to mitigate matrix effects. The following tables summarize performance data for Epoxiconazole (as an analyte, indicative of the behavior of its deuterated internal standard) and other common internal standards from various studies. It is important to note that direct comparative studies are limited, and performance can vary significantly based on the matrix, analytical method, and specific pesticides being analyzed.
Table 1: Performance Data for Epoxiconazole (Analyte) in Various Matrices
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Wheat Grain | 0.01 | 85 | 5.2 |
| 0.1 | 91 | 4.1 | |
| 2 | 93 | 3.0 | |
| Wheat Plant | 0.01 | 82 | 6.5 |
| 0.1 | 88 | 4.8 | |
| 10 | 90 | 3.5 | |
| Soil | 0.01 | 84 | 7.1 |
| 0.1 | 89 | 5.9 | |
| 2 | 92 | 4.3 |
Data synthesized from a study on epoxiconazole residue analysis, which provides a strong indication of the expected performance of this compound as an internal standard due to their structural similarity.[3]
Table 2: Performance Data for Alternative Internal Standards in Pesticide Analysis
| Internal Standard | Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Triphenyl Phosphate | Baby Food (Pears) | 10 ng/mL | Not Reported | < 20% for most analytes | [4] |
| Triphenylphosphate | Fruit Jam | Not Specified | Not Reported | Not Reported | [5] |
| ¹³C-labeled Deoxynivalenol | Wheat | Not Specified | 95 ± 3 | Not Reported | [6] |
| ¹³C-labeled Deoxynivalenol | Maize | Not Specified | 99 ± 3 | Not Reported | [6] |
Experimental Protocols and Workflows
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. The following is a detailed protocol for a typical QuEChERS extraction followed by LC-MS/MS analysis, indicating the point of internal standard addition.
Experimental Protocol: QuEChERS Sample Preparation
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water for rehydration.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). The choice of sorbents depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up extract.
-
The extract may be diluted or concentrated as needed.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Logical Workflow for Pesticide Analysis
Caption: Experimental workflow for pesticide residue analysis.
Signaling Pathway of a Common Fungicide Class (Triazoles)
Caption: Simplified signaling pathway of triazole fungicides.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in the development of robust and accurate pesticide residue analysis methods.
-
This compound and other deuterated internal standards offer a reliable and widely used option. Their close structural similarity to the target analytes allows for effective compensation of matrix effects and procedural losses.
-
¹³C-labeled internal standards are often considered superior due to their identical chemical behavior and the stability of the isotopic label.[1][2] However, they are typically more expensive and may not be commercially available for all pesticides.
-
Non-isotopically labeled standards , such as Triphenyl Phosphate, provide a cost-effective alternative but may not offer the same level of accuracy in complex matrices due to differences in chemical properties.
For routine multi-residue screening, a deuterated internal standard like This compound represents a good balance of performance and cost. For methods requiring the highest level of accuracy and for the analysis of a limited number of target compounds, ¹³C-labeled standards are the preferred choice when available. Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budget considerations. Method validation with the chosen internal standard is crucial to ensure data quality.
References
The Superiority of Epoxiconazole-d4 as an Internal Standard in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of the fungicide Epoxiconazole (B1671545), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the performance of the deuterated internal standard, Epoxiconazole-d4, and non-deuterated alternatives, supported by established principles of analytical chemistry and illustrative experimental data.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] This subtle modification results in a compound with nearly identical chemical and physical properties to the analyte of interest, Epoxiconazole.[2] This similarity is the cornerstone of its superior performance compared to non-deuterated internal standards, which are typically structurally similar but not identical compounds (analogs).
Mitigating Matrix Effects: The Core Advantage of Deuteration
A significant challenge in bioanalysis is the "matrix effect," where co-eluting components from the sample matrix (e.g., plasma, soil, tissue) can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[3][4] An ideal internal standard should experience the same matrix effects as the analyte, allowing for accurate correction.
This compound, due to its near-identical chemical structure and chromatographic behavior to the non-labeled Epoxiconazole, co-elutes precisely with the analyte.[5] This ensures that both compounds are subjected to the same matrix interferences at the same time, leading to effective normalization of the signal. Non-deuterated internal standards, being structurally different, will have different retention times and may not experience the same degree of ion suppression or enhancement as Epoxiconazole.[6]
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of this compound versus a hypothetical non-deuterated structural analog internal standard in a typical LC-MS/MS analysis.
| Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS | Rationale |
| Co-elution with Analyte | Excellent (Identical retention time) | Poor to Moderate (Different retention time) | The deuterium substitution has a negligible effect on chromatographic behavior, ensuring the IS and analyte experience the same matrix conditions.[5] Analog standards have different chemical structures, leading to different chromatographic properties.[6] |
| Compensation for Matrix Effects | High | Low to Moderate | Due to co-elution, this compound effectively compensates for ion suppression or enhancement experienced by the analyte.[7] A non-co-eluting analog IS cannot accurately account for matrix effects that are specific to the analyte's retention time.[8] |
| Accuracy & Precision | High | Moderate to Low | By effectively correcting for matrix effects and other sources of variability (e.g., extraction recovery, injection volume), the use of a deuterated standard leads to more accurate and precise results.[9] |
| Extraction Recovery Mimicry | Excellent | Variable | The physicochemical properties of this compound are nearly identical to Epoxiconazole, ensuring it behaves the same way during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[2] An analog may have different extraction efficiencies. |
| Risk of Cross-Interference | Low | Possible | The mass difference between this compound and Epoxiconazole is distinct and easily resolved by the mass spectrometer. An analog IS could potentially have fragment ions that interfere with the analyte's signal. |
Experimental Protocols
A robust analytical method is crucial for the accurate quantification of Epoxiconazole. The following is a representative experimental protocol for the analysis of Epoxiconazole in a complex matrix, such as soil, using LC-MS/MS. This protocol can be adapted for use with either this compound or a non-deuterated internal standard.
Objective: To quantify the concentration of Epoxiconazole in soil samples using a validated LC-MS/MS method with an appropriate internal standard.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Spike the sample with the internal standard (this compound or a non-deuterated analog).
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add a salt packet (containing MgSO₄, NaCl, and citrate (B86180) buffers) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing a dispersive solid-phase extraction (d-SPE) sorbent.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Epoxiconazole and the internal standard.
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of Epoxiconazole to the peak area of the internal standard against the concentration of the calibration standards.
-
The concentration of Epoxiconazole in the samples is then determined from this calibration curve.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in the quantitative analysis of Epoxiconazole.
Caption: Co-elution of this compound with the analyte versus differential elution of a non-deuterated IS.
Caption: A typical experimental workflow for the quantitative analysis of Epoxiconazole.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ijcmas.com [ijcmas.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. Residues of the fungicide epoxiconazole in rice and paddy in the Chinese field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nyxxb.cn [nyxxb.cn]
- 9. mdpi.com [mdpi.com]
Cross-Validation of LC-MS and GC-MS Methods for Epoxiconazole Analysis Using Epoxiconazole-d4
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of the triazole fungicide Epoxiconazole (B1671545) is critical in environmental monitoring, food safety, and toxicology studies. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for this purpose. The use of a stable isotope-labeled internal standard, such as Epoxiconazole-d4, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
This guide provides a comprehensive comparison of LC-MS and GC-MS methods for the analysis of Epoxiconazole, utilizing this compound as an internal standard. It includes a summary of quantitative performance data, detailed experimental protocols, and visualizations to aid in method selection and implementation. The data presented is a synthesis of typical performance characteristics gathered from various scientific sources.
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for the analysis of Epoxiconazole using LC-MS/MS and GC-MS/MS. It is important to note that these values can vary depending on the specific instrumentation, matrix, and sample preparation method used.
| Performance Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.001 - 0.003 mg/kg[1] | ~0.01 mg/kg[2] |
| Limit of Quantification (LOQ) | ~0.01 mg/kg | 0.01 - 0.02 mg/kg[2] |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99[2] |
| Recovery | 81.2% - 100.2%[1] | 70% - 120% (typical acceptable range) |
| Precision (RSD) | < 15%[1] | < 20% (typical acceptable range) |
| Throughput | Generally higher | Generally lower |
| Matrix Effects | Can be significant, mitigated by internal standard and sample cleanup | Can be significant, mitigated by internal standard and inlet maintenance |
| Analyte Suitability | Suitable for a wide range of polarities and thermal stabilities | Suitable for volatile and thermally stable compounds |
Experimental Workflow and Method Comparison
Detailed Experimental Protocols
The following are representative protocols for the analysis of Epoxiconazole in a common matrix (e.g., soil or produce) using this compound as an internal standard.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of soil or fruit).
-
Fortification: Add a known amount of Epoxiconazole standard solution (for recovery experiments) and this compound internal standard solution to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake for another minute.
-
Centrifugation: Centrifuge the sample at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄) to remove interfering matrix components.
-
Final Extract: Vortex and centrifuge again. The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate Epoxiconazole from matrix interferences (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 - 10 µL
Mass Spectrometric Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Epoxiconazole: m/z 330.1 → 121.1 (Quantifier), m/z 330.1 → 159.1 (Qualifier)
-
This compound: m/z 334.1 → 125.1 (Quantifier)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum sensitivity.
GC-MS/MS Method
Chromatographic Conditions:
-
Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Inlet: Splitless or Pulsed Splitless at 250-280 °C
-
Oven Temperature Program: A program that provides good separation and peak shape for Epoxiconazole (e.g., start at 80 °C, hold for 1 min, ramp at 25 °C/min to 200 °C, then ramp at 10 °C/min to 300 °C and hold for 5 min).
-
Injection Volume: 1 - 2 µL
Mass Spectrometric Conditions (Triple Quadrupole):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Epoxiconazole: m/z 121 → 96 (Quantifier), m/z 159 → 132 (Qualifier)
-
This compound: m/z 125 → 100 (Quantifier)
-
-
Source Temperature: 230 - 250 °C
-
Transfer Line Temperature: 280 - 300 °C
-
Collision Energy: Optimize for the specific instrument.
Conclusion
Both LC-MS/MS and GC-MS/MS are highly capable techniques for the sensitive and selective quantification of Epoxiconazole.
-
LC-MS/MS generally offers lower detection limits and higher throughput, making it well-suited for laboratories analyzing a large number of samples for trace-level contamination. Its applicability to a broader range of compounds without the need for derivatization is a significant advantage in multi-residue methods.
-
GC-MS/MS is a robust and reliable technique, particularly for complex matrices where its high chromatographic resolution can be beneficial. It remains a cornerstone of many environmental and food safety laboratories.
The choice between LC-MS/MS and GC-MS/MS will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, available instrumentation, and the nature of the sample matrix. The use of an isotopically labeled internal standard like this compound is strongly recommended for both techniques to ensure the highest quality of quantitative data.
References
Inter-laboratory Comparison for the Quantification of Epoxiconazole Utilizing Epoxiconazole-d4
Guide Overview: This document provides a comparative guide for the quantification of the fungicide Epoxiconazole (B1671545), with a focus on inter-laboratory performance and the application of Epoxiconazole-d4 as an internal standard. It is intended for researchers, analytical scientists, and laboratory professionals involved in pesticide residue analysis. This guide summarizes data from proficiency tests and details a robust analytical protocol to ensure accurate and reproducible results.
Introduction: The Importance of Accurate Fungicide Analysis
Epoxiconazole is a broad-spectrum systemic fungicide from the triazole class, widely used to protect crops against a variety of fungal diseases.[1][2] Its use in agriculture necessitates rigorous monitoring to ensure compliance with Maximum Residue Levels (MRLs) in food and feed, thereby safeguarding consumer health.
Inter-laboratory comparisons, often organized as proficiency tests (PTs), are crucial for evaluating and improving the quality, accuracy, and comparability of analytical data among different laboratories.[3][4] These tests provide an objective measure of a laboratory's performance against a consensus value derived from all participants.[5] To achieve the high level of accuracy required, best-practice analytical methods often employ stable isotope-labeled internal standards, such as this compound. This approach corrects for variations in sample preparation and instrumental response, significantly enhancing the reliability of quantification.
Inter-laboratory Comparison Data for Epoxiconazole
Data from European Union Proficiency Tests (EUPTs), organized by the European Union Reference Laboratories (EURLs), provide valuable insight into the expected performance of laboratories for pesticide residue analysis.[6] The following table summarizes the results for Epoxiconazole in various food and feed matrices from recent proficiency tests. In these tests, a fit-for-purpose relative standard deviation (FFP-RSD) of 25% is typically used to establish the target standard deviation and calculate laboratory z-scores.[3][4] A z-score between -2 and +2 is generally considered acceptable.
| Proficiency Test ID | Matrix | Assigned Value (mg/kg) | Target Standard Deviation (σ) | Laboratory Performance Summary |
| EUPT-SC05 (2021-2022) | White Dried Beans | 0.0524 | 0.0131 | Data for individual labs is compiled in the full report; this value represents the robust mean used as the assigned value.[3] |
| EUPT-CF13 | Hay Flour | 2.49 | 0.125 | 96-97% of participating laboratories achieved acceptable z-scores for Epoxiconazole.[7] |
| EUPT-FV-BF01 (2016) | Peach Baby Food | Not specified in abstract | 25% of assigned value | The test evaluated laboratory performance based on a target RSD of 25%.[8] |
| EUPT-FH01 (2015) | Coriander | Not specified in abstract | 25% of assigned value | The test assessed overall laboratory performance using the Average of the squared z-Scores (AZ²).[4] |
While these reports do not single out laboratories based on their use of a specific internal standard, the high rate of acceptable performance underscores the effectiveness of the robust, validated methods employed by participants. The use of an isotopic internal standard like this compound is a cornerstone of such high-performance methods.
Recommended Experimental Protocol
A validated and widely accepted method for the quantification of Epoxiconazole involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
Sample Preparation: QuEChERS Protocol
The QuEChERS method provides efficient extraction and cleanup of pesticide residues from complex food matrices.[11]
-
Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add a defined amount of water to rehydrate the matrix before extraction.[12]
-
Internal Standard Spiking: Add a known quantity of This compound solution in acetonitrile (B52724) to the sample. This is a critical step to ensure that any analyte loss during subsequent steps is accounted for.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting-Out Partitioning: Add a pre-packaged mixture of salts, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl).[13] Shake vigorously for another minute. The salts induce phase separation between the aqueous sample layer and the acetonitrile layer containing the pesticides.
-
Centrifugation: Centrifuge the tube at ≥3000 U/min for 5 minutes to achieve a clean separation of the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube. This tube contains a sorbent mixture, commonly Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove fats.[12]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
LC-MS/MS provides the high selectivity and sensitivity required for detecting and quantifying pesticide residues at low levels.[14]
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[15]
-
Flow Rate: 0.25 - 0.4 mL/min.
-
Elution: A gradient program starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM). At least two specific precursor-to-product ion transitions are monitored for both the target analyte and the internal standard to ensure confident identification and quantification.
-
Example SRM Transitions:
-
Epoxiconazole: m/z 330.1 → 121.1 (Quantifier), m/z 330.1 → 159.1 (Qualifier)
-
This compound: m/z 334.1 → 121.1 (Quantifier), m/z 334.1 → 163.1 (Qualifier)
-
-
Visualized Workflows and Pathways
The following diagrams illustrate the analytical workflow and the biochemical mechanism of action for Epoxiconazole.
Caption: Analytical workflow for Epoxiconazole quantification using QuEChERS and LC-MS/MS.
References
- 1. Epoxiconazole - Wikipedia [en.wikipedia.org]
- 2. Epoxiconazole – Pesticide details for crop protection | تفاصيل Epoxiconazole [zarraak.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. fao.org [fao.org]
- 6. Proficiency tests on pesticides [food.dtu.dk]
- 7. food.dtu.dk [food.dtu.dk]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. esjpesticides.org.eg [esjpesticides.org.eg]
- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Epoxiconazole-d4 Internal Standard: A Comparative Guide to Enhanced Accuracy and Precision in Analytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the triazole fungicide epoxiconazole (B1671545), the choice of an appropriate internal standard is critical to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Epoxiconazole-d4 as an internal standard against other alternatives, supported by experimental data and detailed methodologies. The use of a stable isotope-labeled internal standard like this compound is demonstrated to significantly enhance the accuracy and precision of analytical methods, particularly in complex matrices.
The Gold Standard: Advantages of Deuterated Internal Standards
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. It serves to correct for the loss of analyte during sample processing and for variations in instrument response.
Deuterated internal standards, such as this compound, are considered the gold standard. In this compound, four hydrogen atoms in the epoxiconazole molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule with a higher mass but nearly identical physicochemical properties to the non-labeled analyte. This similarity is key to its superior performance, as it co-elutes with the analyte and experiences similar effects from the sample matrix, leading to more effective correction and, consequently, higher accuracy and precision.
Performance Comparison: this compound vs. Alternatives
The use of a deuterated internal standard like this compound markedly improves the accuracy and precision of epoxiconazole quantification compared to methods that use a non-isotopically labeled internal standard or no internal standard at all. The following table summarizes typical performance data from analytical methods for epoxiconazole and other pesticides, illustrating the benefits of employing a deuterated internal standard.
| Performance Metric | Method with this compound (or other deuterated IS) | Method with Non-Isotopically Labeled IS or No IS |
| Accuracy (Recovery) | Typically 80-120%[1][2] | Can vary significantly (e.g., by >60%) depending on matrix complexity[3] |
| Precision (RSD) | Typically < 15%[3] | Can be > 50% in complex matrices[3] |
| Linearity (r²) | > 0.99 | > 0.99 (but less reliable for quantification without proper correction) |
| Matrix Effect Correction | High | Low to moderate |
Data synthesized from studies on pesticide analysis in various matrices. The values for methods with a deuterated internal standard are representative of well-validated methods, while the values for methods without an appropriate internal standard highlight the potential for significant error.
One study on the analysis of pesticides in various cannabis matrices demonstrated that without an internal standard, accuracy values could differ by more than 60% for some quality controls, with a relative standard deviation (RSD) of over 50%.[3] However, when a deuterated internal standard was used, the accuracy improved to within 25%, and the RSD dropped to under 20%.[3] Another study on the analysis of several triazole fungicides, including epoxiconazole, in soil and earthworms reported recoveries ranging from 81.2% to 100.2% and RSDs below 14% using an LC-MS/MS method.[1][2] Similarly, a study on a pesticide mixture containing epoxiconazole in beans and zucchini using HPLC reported recovery rates of 96% to 102% and RSDs between 0.98% and 1.52%.[4][5] These findings underscore the robustness of methods that, in line with best practices, would employ an appropriate internal standard.
Experimental Protocols
A reliable method for the determination of epoxiconazole residues in a complex matrix, such as an agricultural product, typically involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by LC-MS/MS or GC-MS analysis.
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues.
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable, or soil) is homogenized.
-
Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample. This is a critical step to ensure that the internal standard experiences the same sample processing conditions as the analyte.
-
Extraction: The sample is extracted with acetonitrile (B52724) by vigorous shaking. Extraction salts (e.g., magnesium sulfate, sodium chloride, and citrates) are added to induce phase separation and improve analyte partitioning into the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences). The tube is shaken and then centrifuged.
-
Final Extract Preparation: The supernatant is collected, and a portion may be diluted with the initial mobile phase for LC-MS/MS analysis or undergo solvent exchange for GC-MS analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for triazole fungicides.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both epoxiconazole and this compound are monitored.
Instrumental Analysis: GC-MS
-
Chromatographic Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Injection: A splitless or pulsed splitless injection is typically used to enhance sensitivity.
-
Ionization: Electron ionization (EI) is standard.
-
Mass Spectrometry: A single or triple quadrupole mass spectrometer can be used. For higher selectivity, a triple quadrupole in MRM mode is preferred.
Visualizing the Workflow and the Principle of Internal Standard Correction
The following diagrams illustrate the experimental workflow and the fundamental principle of how an internal standard like this compound improves the accuracy and precision of an analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate and precise quantification of epoxiconazole in a variety of matrices. Its chemical and physical similarity to the analyte allows it to effectively compensate for variations in sample preparation and instrumental analysis. For researchers, scientists, and drug development professionals seeking to generate high-quality, defensible data, the incorporation of this compound into their analytical methods is a highly recommended practice.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. lcms.cz [lcms.cz]
- 4. esjpesticides.org.eg [esjpesticides.org.eg]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Epoxiconazole Utilizing Epoxiconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Epoxiconazole (B1671545), a broad-spectrum fungicide. The use of an isotopic internal standard, such as Epoxiconazole-d4, is a critical component of robust quantitative analysis, ensuring high accuracy and precision by correcting for variations in sample preparation and instrument response. While this compound itself is added at a fixed concentration and not quantified over a range, its inclusion is fundamental to the successful application of the methods detailed below. This document compares various analytical techniques, presenting their performance characteristics, particularly linearity and range of quantification for Epoxiconazole.
Performance Comparison of Analytical Methods for Epoxiconazole Quantification
The selection of an appropriate analytical method for the quantification of Epoxiconazole is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the linearity and quantification ranges of different methods, providing a clear comparison for researchers.
| Analytical Method | Matrix | Linearity Range (Epoxiconazole) | Correlation Coefficient (R²) | Limit of Quantification (LOQ) (mg/kg) |
| GC-ECD[1] | Wheat Grain, Wheat Plant, Soil | 0.01 to 10 mg/L | 0.9994 | 0.01 |
| HPLC-DAD[2] | Beans, Zucchini | 0.01 to 5 µg/mL | > 0.999 | 0.01 |
| RP-HPLC[3] | Not specified | 4 to 6 mg/L (based on dilutions) | Not specified | Not specified |
| LC-MS/MS[4] | Brown Rice, Straw, Rice Hull, Paddy Water, Soil | 0.01 to 5.0 mg/kg (fortification levels) | Not specified | 0.01 |
| RP-HPLC-DAD[5] | Soil | 0.1 to 5 mg/kg | Not specified | 0.024 - 0.060 |
| HPLC-UV[6] | Groundnut Plant | 0.05 to 5.0 µg/mL | Not specified | 0.03 |
| LC-MS/MS[7] | Soil, Earthworms | 0.01 to 1.00 mg/L | Not specified | Not specified |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are summaries of the methodologies cited in this guide.
Gas Chromatography with Electron Capture Detection (GC-ECD)
-
Sample Preparation : Epoxiconazole residues were extracted from the matrix. The extract was then cleaned up using a Florisil® cartridge. The eluate was evaporated to dryness and the residue was redissolved in n-hexane for analysis.[1]
-
Chromatographic Conditions :
-
Instrument : Thermo Trace GC with an electron capture detector (ECD).[1]
-
Column : DB-608 (30 m x 0.32 mm i.d., 0.25 µm film thickness).[1]
-
Injector Temperature : 230°C.[1]
-
Oven Temperature Program : Initial temperature of 180°C for 1 min, then ramped to 220°C at 30°C/min and held for 1 min, and finally ramped to 270°C at 5°C/min and held for 5 min.[1]
-
Carrier Gas : Ultra-pure nitrogen.[1]
-
Injection Mode : Splitless.[1]
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Sample Preparation : A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for extraction and cleanup.[2]
-
Chromatographic Conditions :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation : A method was developed for the determination of epoxiconazole in brown rice, straw, rice hull, paddy water and soils, though specific extraction details are not provided in the abstract.[4]
-
Instrument Conditions : The use of liquid chromatography-tandem mass spectrometry was specified, indicating a high degree of selectivity and sensitivity.[4]
Workflow for Quantitative Analysis Using an Internal Standard
The following diagram illustrates the typical workflow for the quantification of an analyte, such as Epoxiconazole, using an internal standard like this compound. This process ensures reliable and accurate results by accounting for potential sample loss during preparation and variations in instrument performance.
Caption: Workflow for analyte quantification using an internal standard.
References
- 1. nyxxb.cn [nyxxb.cn]
- 2. esjpesticides.org.eg [esjpesticides.org.eg]
- 3. ijariit.com [ijariit.com]
- 4. Residues of the fungicide epoxiconazole in rice and paddy in the Chinese field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
Navigating Method Validation: A Guide to Robustness and Ruggedness Testing with Epoxiconazole-d4
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness and ruggedness testing for analytical methods utilizing Epoxiconazole-d4 as an internal standard. By presenting detailed experimental protocols, quantitative data, and clear visualizations, this document aims to equip you with the knowledge to design and evaluate resilient analytical methods.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of developing reliable quantitative assays, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical similarity to the analyte, Epoxiconazole, ensures that it behaves similarly during sample preparation and analysis, effectively compensating for variations.[1] However, even with the ideal internal standard, the analytical method itself must be rigorously tested to ensure its performance remains consistent under a variety of conditions. This is achieved through robustness and ruggedness testing.[2][3][4][5]
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in its own parameters.[3][5] This intra-laboratory evaluation is crucial during method development to identify which parameters require strict control. Ruggedness , on the other hand, assesses the reproducibility of results when the method is subjected to external variations, such as different analysts, instruments, or laboratories.[3][6] It is a critical measure of a method's transferability and its reliability in real-world scenarios.
Comparative Analysis of Method Performance
To illustrate the principles of robustness and ruggedness testing, this guide presents hypothetical data from a validated LC-MS/MS method for the quantification of Epoxiconazole, using this compound as the internal standard.
Robustness Testing Data
The following table summarizes the results of a robustness study where key chromatographic parameters were intentionally varied. The impact on the quantification of a quality control (QC) sample is presented.
| Parameter Varied | Nominal Value | Variation | Mean Concentration (ng/mL) | % RSD (n=6) | % Deviation from Nominal |
| Column Temperature | 40°C | 35°C | 50.8 | 2.1 | +1.6 |
| 45°C | 49.7 | 1.9 | -0.6 | ||
| Mobile Phase pH | 3.0 | 2.8 | 50.2 | 2.5 | +0.4 |
| 3.2 | 49.9 | 2.3 | -0.2 | ||
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 51.1 | 2.8 | +2.2 |
| 0.42 mL/min | 49.5 | 2.6 | -1.0 | ||
| Organic Phase Composition | 60% Acetonitrile | 58% Acetonitrile | 50.5 | 2.4 | +1.0 |
| 62% Acetonitrile | 49.6 | 2.2 | -0.8 |
Nominal Concentration of QC sample = 50 ng/mL
Ruggedness Testing Data
The ruggedness of the method was evaluated by comparing the results obtained by different analysts using different LC-MS systems in two separate laboratories.
| Parameter | Analyst 1 / LC-MS System A (Lab 1) | Analyst 2 / LC-MS System B (Lab 2) |
| Mean Concentration (ng/mL) | 50.3 | 49.5 |
| % RSD (n=10) | 3.1 | 3.5 |
| Inter-Assay % Bias | \multicolumn{2}{c | }{-1.6%} |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of robustness and ruggedness studies.
Robustness Testing Protocol
-
Preparation of Samples: A batch of quality control (QC) samples at a mid-range concentration (e.g., 50 ng/mL of Epoxiconazole) is prepared. Each sample is fortified with this compound at a fixed concentration.
-
Systematic Variation of Parameters: The LC-MS/MS analysis is performed by systematically varying one parameter at a time, while keeping others at their nominal values as specified in the analytical method.
-
Column Temperature: Analyze six replicates of the QC sample at the nominal temperature ± 5°C.
-
Mobile Phase pH: Prepare mobile phases with the aqueous component adjusted to the nominal pH ± 0.2 units. Analyze six replicates of the QC sample with each mobile phase.
-
Flow Rate: Adjust the flow rate to the nominal value ± 5%. Analyze six replicates of the QC sample at each flow rate.
-
Organic Phase Composition: Modify the initial percentage of the organic solvent in the mobile phase by an absolute value of ± 2%. Analyze six replicates of the QC sample under each condition.
-
-
Data Analysis: Calculate the mean concentration, percentage relative standard deviation (%RSD), and the percentage deviation from the nominal concentration for each condition.
Ruggedness Testing Protocol
-
Sample Distribution: A single, homogeneous batch of QC samples is prepared and distributed to two different laboratories.
-
Independent Analysis: In each laboratory, a different analyst performs the analysis using a different, but comparable, LC-MS/MS system. The analysis is conducted on different days.
-
Data Collection and Analysis: Each analyst processes and analyzes a set of at least ten QC samples. The mean concentration and %RSD are calculated for each set of results. The inter-laboratory bias is then determined by comparing the mean results from both laboratories.
Visualizing Methodological and Biological Contexts
To further clarify the concepts and the biological relevance of Epoxiconazole, the following diagrams are provided.
Epoxiconazole is a triazole fungicide that acts by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[7][8] The following diagram illustrates the simplified ergosterol biosynthesis pathway and the point of inhibition by Epoxiconazole.
Conclusion
Robustness and ruggedness testing are indispensable components of analytical method validation. The use of a deuterated internal standard like this compound provides a solid foundation for an accurate and precise method. However, systematically challenging the method through deliberate variations in its parameters and assessing its performance across different environments are what ultimately instill confidence in its reliability and transferability. The data and protocols presented in this guide serve as a practical framework for researchers to develop and validate analytical methods that are not only scientifically sound but also fit for their intended purpose in diverse research and development settings.
References
- 1. nebiolab.com [nebiolab.com]
- 2. 10. Ruggedness, robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Epoxiconazole - Wikipedia [en.wikipedia.org]
- 8. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]
Unveiling Molecular Fingerprints: A Comparative Analysis of Epoxiconazole and Epoxiconazole-d4 Fragmentation Patterns
For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of a molecule and its isotopically labeled counterparts is crucial for metabolism studies, pharmacokinetic analysis, and residue monitoring. This guide provides a detailed comparison of the fragmentation patterns of the triazole fungicide Epoxiconazole and its deuterated analog, Epoxiconazole-d4, supported by experimental data and methodologies.
This analysis reveals the distinct mass shifts in fragment ions due to deuterium (B1214612) labeling on the chlorophenyl ring of this compound, offering a clear method for their differentiation in mass spectrometric analyses.
Quantitative Fragmentation Analysis
The fragmentation patterns of Epoxiconazole and this compound were analyzed under positive electrospray ionization (ESI) conditions. The resulting mass-to-charge ratios (m/z) and their relative abundances provide a quantitative fingerprint for each molecule. The data presented below for Epoxiconazole is derived from experimental observations, while the data for this compound is predicted based on the known fragmentation of the parent compound and the specific location of the deuterium labels.
| Precursor Ion (m/z) | Analyte | Fragment Ion (m/z) | Relative Abundance (%) | Proposed Fragment Structure |
| 330.0804 | Epoxiconazole | 123.0242 | 99.9 | [C₇H₄OF]⁺ |
| 121.0449 | 76.5 | [C₇H₅Cl]⁺ | ||
| 141.0102 | 29.4 | [C₇H₄ClF]⁺ | ||
| 261.0477 | 8.1 | [M+H - C₃H₄N₂]⁺ | ||
| 312.0694 | 4.1 | [M+H - H₂O]⁺ | ||
| 334.1055 | This compound | 123.0242 | Predicted High | [C₇H₄OF]⁺ |
| 125.0699 | Predicted High | [C₇H₁D₄Cl]⁺ | ||
| 145.0352 | Predicted Moderate | [C₇D₄ClF]⁺ | ||
| 265.0727 | Predicted Low | [M+H - C₃H₄N₂]⁺ | ||
| 316.0944 | Predicted Low | [M+H - H₂O]⁺ |
Table 1: Comparison of the major fragment ions of Epoxiconazole and the predicted fragment ions of this compound.
Experimental Protocols
The experimental data for Epoxiconazole was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed methodology is provided to ensure reproducibility.
Sample Preparation: Epoxiconazole standard was dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of 1 µg/mL. The solution was then further diluted with the initial mobile phase to a final concentration of 100 ng/mL.
Liquid Chromatography:
-
Column: XBridge C18, 3.5 µm, 2.1 x 50 mm (Waters)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Instrument: LTQ Orbitrap XL (Thermo Scientific)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Collision Energy: 35% (nominal) for Collision-Induced Dissociation (CID)
-
Mass Analyzer: Ion Trap Fourier Transform (ITFT)
-
Scan Range: m/z 50-500
Fragmentation Pathway Visualization
The following diagrams illustrate the proposed fragmentation pathways for both Epoxiconazole and this compound, highlighting the key bond cleavages that lead to the observed fragment ions.
Caption: Proposed fragmentation pathway of Epoxiconazole.
Caption: Predicted fragmentation pathway of this compound.
The Decisive Advantage: Justifying the Use of Epoxiconazole-d4 as a Stable Isotope-Labeled Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide Epoxiconazole, the pursuit of accurate and reliable data is paramount. This guide provides a comprehensive comparison of analytical methodologies, underscoring the justification for employing a stable isotope-labeled (SIL) internal standard, specifically Epoxiconazole-d4, over alternative quantification strategies.
The core challenge in quantifying analytes like Epoxiconazole in complex matrices such as soil, food products, or biological fluids lies in overcoming matrix effects.[1][2] These effects, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement in the mass spectrometer, thereby compromising the accuracy and precision of the results.[1] The use of an appropriate internal standard (IS) is a widely accepted strategy to mitigate these effects.[3]
This guide will compare the performance of three common quantification methods:
-
External Standard Method: Relies on a calibration curve generated from standards prepared in a clean solvent.
-
Internal Standard Method with a Structural Analog: Utilizes a different but structurally similar molecule as the internal standard.
-
Internal Standard Method with a Stable Isotope-Labeled Standard (this compound): Employs a version of the analyte where several hydrogen atoms are replaced with deuterium.[4]
Performance Comparison: The Superiority of Stable Isotope Labeling
The ideal internal standard should co-elute with the analyte and experience the same matrix effects, thus providing a reliable reference for quantification.[1] Stable isotope-labeled standards like this compound are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[1] This ensures they behave similarly during sample extraction, chromatography, and ionization.[4]
| Parameter | External Standard | Structural Analog IS | This compound (SIL-IS) |
| Compensation for Matrix Effects | Poor - Highly susceptible to ion suppression/enhancement. | Moderate - Differences in structure can lead to varied responses to matrix components. | Excellent - Co-elutes and ionizes almost identically to the analyte, effectively canceling out matrix effects.[4] |
| Accuracy | Can be significantly compromised by matrix effects, leading to over- or underestimation. | Improved over external standard, but potential for bias remains due to differing ionization efficiencies. | High - Minimizes bias introduced by matrix variability. |
| Precision (%RSD) | Often high due to inconsistent matrix effects between samples. | Generally lower than external standard, but can still be affected by differential matrix effects. | Low - Provides the most consistent results across different samples and matrices.[4] |
| Recovery Correction | Does not account for analyte loss during sample preparation. | Can partially correct for losses, but differences in extraction efficiency can introduce error. | Excellent - Tracks the analyte throughout the entire analytical process, correcting for losses. |
Supporting Experimental Data:
Experimental Protocols
To objectively evaluate the performance of this compound, a method validation study should be conducted comparing it to an external standard method and a structural analog internal standard (e.g., another triazole fungicide like Tebuconazole).
Objective:
To compare the accuracy and precision of three quantification methods for Epoxiconazole in a representative complex matrix (e.g., spinach extract).
Materials:
-
Epoxiconazole analytical standard
-
This compound
-
Tebuconazole (or other suitable structural analog)
-
Blank spinach matrix
-
Acetonitrile, water, formic acid (LC-MS grade)
-
QuEChERS extraction salts and d-SPE cleanup tubes
Methodology:
-
Sample Preparation (QuEChERS):
-
Homogenize blank spinach.
-
Weigh 10 g of homogenized spinach into a 50 mL centrifuge tube.
-
For the internal standard methods, add a known amount of this compound or Tebuconazole.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts, shake vigorously, and centrifuge.
-
Take an aliquot of the supernatant and perform d-SPE cleanup.
-
The final extract is then spiked with Epoxiconazole at various concentrations to create matrix-matched calibrants and quality control (QC) samples.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution suitable for separating Epoxiconazole from matrix interferences.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two transitions for Epoxiconazole and one for each internal standard.
-
-
-
Data Analysis:
-
External Standard: Generate a calibration curve by plotting the peak area of Epoxiconazole against its concentration in the matrix-matched standards.
-
Internal Standard (Structural Analog): Generate a calibration curve by plotting the ratio of the peak area of Epoxiconazole to the peak area of Tebuconazole against the concentration of Epoxiconazole.
-
Internal Standard (this compound): Generate a calibration curve by plotting the ratio of the peak area of Epoxiconazole to the peak area of this compound against the concentration of Epoxiconazole.
-
Calculate the concentration of Epoxiconazole in QC samples for each method and determine the accuracy (as % recovery) and precision (as %RSD).
-
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow using a stable isotope-labeled internal standard.
Caption: Impact of different quantification methods on matrix effect correction.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, provides a robust and reliable solution for the quantitative analysis of Epoxiconazole in complex matrices. By co-eluting with the analyte and exhibiting nearly identical behavior during sample preparation and analysis, this compound effectively compensates for matrix effects and procedural losses, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals who require the highest quality data, the adoption of this compound is a scientifically sound and justifiable choice.
References
Safety Operating Guide
Proper Disposal of Epoxiconazole-d4: A Guide for Laboratory Professionals
The safe and compliant disposal of Epoxiconazole-d4 is critical for environmental protection and laboratory safety. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this fungicide, ensuring adherence to regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye and face protection.[1][2] Handle this compound in a well-ventilated area to avoid inhalation of any dust or vapors.[3] In case of a spill, immediately contain the material using an inert absorbent and place it into a sealed, labeled container for disposal.[3][4] Do not allow the substance to enter drains, sewers, or waterways, as it is toxic to aquatic life with long-lasting effects.[1][5]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, national, and international regulations.[1][3] It is imperative to treat this substance as a hazardous waste.
-
Waste Identification and Segregation:
-
This compound waste, including contaminated materials and empty containers, must be segregated from non-hazardous laboratory waste.
-
Label the waste container clearly as "this compound Waste" and include appropriate hazard symbols.
-
-
Container Management:
-
Use a dedicated, leak-proof, and sealable container for the collection of this compound waste.
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal Pathway:
-
This compound waste must not be disposed of with household garbage or poured down the drain.[1][6]
-
Engage a licensed hazardous waste disposal contractor for the collection and final disposal of the material.
-
The primary recommended method of disposal for organochlorine pesticides is incineration at a specialized facility capable of handling such compounds to prevent atmospheric contamination.[7]
-
Disposal in an approved landfill may be an option in some jurisdictions; however, this should be confirmed with local authorities.[3][4]
-
-
Decontamination of Empty Containers:
-
Uncleaned packaging must be disposed of according to the same regulations as the substance itself.[1]
-
If permissible by local regulations, triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
-
After proper decontamination, the container may be offered for recycling if available, or disposed of as instructed by your waste management provider.[8]
-
III. Regulatory and Hazard Information
While specific quantitative disposal limits are determined by local regulations and are not universally defined, the following classifications underscore the hazardous nature of this compound.
| Hazard Classification | Description | Source |
| UN Number | UN3077 | [1] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. ((±)-cis-Epoxiconazole-d4) | |
| Aquatic Toxicity | Toxic to fish and other aquatic organisms with long-lasting effects. | [1][5] |
| Water Hazard Class | Class 3: Extremely hazardous for water. | [1] |
| Disposal Recommendation | Must not be disposed of with household garbage. Do not allow product to reach sewage system. | [1][6] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Epoxiconazole-d4
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Epoxiconazole-d4, a deuterated internal standard used in the quantification of the fungicide cis-epoxiconazole.[1][2] Adherence to these procedures is critical due to the compound's potential health hazards.
Hazard Profile:
Epoxiconazole is classified as a substance suspected of causing cancer and may damage fertility or the unborn child.[3][4][5] It is also recognized as being toxic to aquatic life with long-lasting effects.[3] Understanding these risks is the first step toward safe handling.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Preparation and Weighing | - Chemical-resistant gloves (Nitrile rubber, ≥14 mils) - Disposable coveralls - Safety glasses with side shields or goggles - Face shield (if splash hazard exists) - Particulate respirator (if handling powder outside a ventilated enclosure) |
| Sample Handling and Analysis | - Chemical-resistant gloves (Nitrile rubber) - Laboratory coat - Safety glasses with side shields |
| Spill Cleanup | - Chemical-resistant gloves (Nitrile rubber) - Disposable coveralls - Safety goggles - Chemical-resistant boots - Air-purifying respirator with appropriate cartridges |
| Waste Disposal | - Chemical-resistant gloves (Nitrile rubber) - Laboratory coat - Safety glasses with side shields |
Note: Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed PPE requirements.
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps for a safe operational procedure.
Caption: Workflow for the safe handling of this compound.
First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][4] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization: All materials contaminated with this compound, including unused product, solutions, and contaminated PPE, should be considered hazardous waste.
Segregation and Storage:
-
Collect all waste in designated, clearly labeled, and sealed containers.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3][7]
Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
All waste must be disposed of through a licensed hazardous waste disposal company.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
For empty containers, triple rinse with a suitable solvent, and add the rinsate to the hazardous waste. Puncture and dispose of the container as directed by your institution's environmental health and safety department.[10]
By implementing these safety and logistical procedures, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of personnel and the protection of the environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. 4farmers.com.au [4farmers.com.au]
- 5. carlroth.com [carlroth.com]
- 6. farmag.co.za [farmag.co.za]
- 7. genfarm.com.au [genfarm.com.au]
- 8. epa.gov [epa.gov]
- 9. agpro.co.nz [agpro.co.nz]
- 10. philea.ma [philea.ma]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
